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Ban orl 24

Cat. No.: B605911
M. Wt: 506.5 g/mol
InChI Key: NEEVITHVDIQNJY-KHZPMNTOSA-N
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Description

BAN ORL 24 is a potent, selective, and brain-penetrant non-peptide antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor, more commonly known as the NOP receptor [ ][ ][ ]. This receptor is a G protein-coupled receptor that plays a significant role in modulating various brain activities [ ]. This compound exhibits exceptionally high affinity and selectivity for the NOP receptor, demonstrating a K i value of 0.24 nM in CHO cells expressing the human NOP receptor. Its selectivity is highlighted by its significantly higher affinity for NOP compared to classical opioid receptors (κ-, μ- and δ-), with IC 50 values of 2500 nM, 6700 nM, and > 10000 nM, respectively [ ][ ][ ]. In vitro, this compound effectively inhibits nociceptin-induced stimulation of [ 35 S]-GTPγS binding and Ca 2+ mobilization [ ][ ]. Its mechanism includes antagonizing NOP receptor-mediated potassium channel activation, which is a key pathway for the receptor's effects [ ]. In vivo research applications include its use in the study of pain and analgesia. For example, in mouse models, intravenous administration of this compound (10 mg/kg) was shown to attenuate the duration of thermal antinociception induced by other compounds [ ][ ]. Furthermore, studies have shown that this compound can antagonize both the pronociceptive and antinociceptive effects of N/OFQ, depending on the site of administration, without affecting the action of other opioids like endomorphin-1, underscoring its specific NOP-targeted activity [ ]. With a molecular weight of 506.51 and a CAS number of 1401463-54-4 (or 475150-69-7 for the free base), this compound is a valuable pharmacological tool for advanced research into the function of the NOP receptor in areas such as cancer, pain, and central nervous system disorders [ ][ ][ ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37Cl2N3O2 B605911 Ban orl 24

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O2.2ClH/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27;;/h1-5,8-11,25H,6-7,12-21H2,(H,28,31);2*1H/t25-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEVITHVDIQNJY-KHZPMNTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: BAN ORL 24 NOP Receptor Binding Affinity and Functional Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional pharmacology of BAN ORL 24, a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. This document details the quantitative binding characteristics, experimental methodologies for its characterization, and the associated signaling pathways.

Quantitative Binding and Functional Data Summary

This compound exhibits high affinity and selectivity for the human NOP receptor. Its binding and functional antagonism have been characterized using various in vitro assays, with the key data summarized below.

CompoundReceptorAssay TypeCell LineAffinity/Potency MetricValueReference
This compoundHuman NOPRadioligand BindingCHOKi0.24 nM[1][2][3]
This compoundHuman µ-OpioidRadioligand BindingCHOKi190 nM[3]
This compoundHuman δ-OpioidRadioligand BindingCHOKi340 nM[3]
This compoundHuman κ-OpioidRadioligand BindingCHOKi>1000 nM
This compoundHuman NOP[35S]GTPγS BindingCHOpA29.98
This compoundHuman NOPCalcium MobilizationCHOKB0.93 nM

NOP Receptor Signaling and Antagonism by this compound

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Agonist binding to the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, as well as modulation of ion channels. This compound acts as a competitive antagonist, binding to the NOP receptor and preventing the binding of N/OFQ and subsequent activation of these downstream signaling pathways.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gαi/oβγ NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts NOFQ N/OFQ (Agonist) NOFQ->NOP Binds & Activates BAN_ORL_24 This compound (Antagonist) BAN_ORL_24->NOP Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates Radioligand_Binding_Workflow prep Prepare CHO cell membranes expressing human NOP receptor incubate Incubate membranes with [3H]N/OFQ (radioligand) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze GTPgS_Binding_Workflow prep Prepare CHO cell membranes expressing human NOP receptor incubate Incubate membranes with a NOP agonist, [35S]GTPγS, GDP, and varying concentrations of this compound prep->incubate separate Separate bound and free [35S]GTPγS by rapid filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine the antagonist's potency (pA2 or KB) quantify->analyze Calcium_Mobilization_Workflow load Load CHO cells expressing NOP receptor and Gαqi5 with a calcium-sensitive dye pre_incubate Pre-incubate cells with varying concentrations of this compound load->pre_incubate stimulate Stimulate cells with a NOP receptor agonist pre_incubate->stimulate measure Measure changes in intracellular calcium levels using a fluorescence plate reader stimulate->measure analyze Analyze data to determine the antagonist's potency (KB) measure->analyze

References

In-Depth Technical Guide: Discovery and Synthesis of BAN ORL 24

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of BAN ORL 24, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This document details the scientific journey from its initial identification through a focused library approach to its in-depth in vitro evaluation. Included are detailed experimental protocols for its synthesis and key pharmacological assays, quantitative data on its binding affinity and functional activity, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the NOP receptor system and the development of novel antagonists.

Discovery of this compound

This compound, also referred to in the literature as Compound 24 or Banyu Compound-24 (C-24), was identified through a strategic drug discovery program aimed at developing potent and selective antagonists for the NOP receptor. The discovery process, as outlined by Goto et al. (2006), involved a focused library approach that leveraged 3D-pharmacophore similarity to known active compounds. This method allowed for the rational design and screening of a targeted set of molecules, leading to the identification of the novel spiropiperidine class of NOP antagonists, to which this compound belongs. Subsequent pharmacological characterization by Fischetti et al. (2009) further established its profile as a highly potent and selective antagonist at the human NOP receptor.

Chemical Synthesis of this compound

The chemical synthesis of this compound, systematically named (2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide, is a multi-step process. While the specific, detailed, step-by-step protocol from the primary literature is not publicly available in its entirety, the synthesis of analogous benzofuran spiro-pyrrolidine derivatives has been described. A plausible synthetic route would involve the preparation of the key spiro[isobenzofuran-piperidine] intermediate, followed by coupling with the N-benzyl-L-proline derivative.

A general representation of the synthesis of similar scaffolds involves a [3+2] azomethine ylide cycloaddition reaction to construct the spiro-pyrrolidine core. However, for this compound, a more likely approach involves the key steps outlined below.

Experimental Protocol: Synthesis of this compound (Representative)

Step 1: Synthesis of the Spiro[isobenzofuran-piperidine] Intermediate

  • This intermediate is a critical component of this compound. Its synthesis would likely involve a multi-step sequence starting from commercially available materials. The key transformation would be the formation of the spirocyclic ether system.

Step 2: Synthesis of the (2R)-1-benzyl-pyrrolidine-2-carboxylic acid derivative

  • N-benzylation of L-proline can be achieved using benzyl bromide in the presence of a suitable base.

  • The carboxylic acid would then be activated, for example, as an acid chloride or using standard peptide coupling reagents (e.g., HATU, HOBt).

Step 3: Synthesis of the 3-(piperidin-1-yl)propan-1-amine side chain

  • This linker can be prepared through various synthetic routes, for instance, by reductive amination of a suitable piperidone precursor or by alkylation of a protected piperidine with a 3-halopropylamine derivative.

Step 4: Assembly of the final molecule

  • The spiro[isobenzofuran-piperidine] intermediate would be alkylated with the protected 3-halopropylamine side chain.

  • Following deprotection, the resulting amine would be coupled with the activated (2R)-1-benzyl-pyrrolidine-2-carboxylic acid derivative.

  • The final product would be purified by chromatography to yield this compound.

Note: Without the explicit experimental details from the primary literature, this protocol represents a generalized and plausible synthetic strategy. Researchers should consult the primary publications by Goto et al. (2006) and Fischetti et al. (2009) and their supplementary information for more specific details if available.

Pharmacological Characterization

This compound has been extensively characterized in a variety of in vitro assays to determine its affinity, potency, and selectivity for the NOP receptor.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandPreparationKi (nM)Reference
hNOPThis compoundCHO cell membranes expressing human NOP0.24Cayman Chemical[1]
µ-opioidThis compoundCHO cell membranes190Cayman Chemical[1]
δ-opioidThis compoundCHO cell membranes340Cayman Chemical[1]
κ-opioidThis compoundCHO cell membranes>1000Cayman Chemical[1]

Table 2: Functional Antagonist Activity of this compound

AssayAgonistPreparationpA2 / KB (nM)Reference
[35S]GTPγS BindingN/OFQCHO cell membranes expressing human NOP9.98 (pA2)Cayman Chemical[1]
Calcium MobilizationN/OFQCHO cells expressing human NOP0.93 (KB)Cayman Chemical
Experimental Protocols

Detailed methodologies for the key pharmacological assays are provided below.

Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor and other opioid receptors.

Materials:

  • Cell membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP).

  • Radioligand: [3H]-Nociceptin or another suitable NOP receptor radioligand.

  • Non-specific binding control: A high concentration of unlabeled Nociceptin.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate CHO-hNOP cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Nociceptin.

  • The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold assay buffer.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.

Materials:

  • CHO-hNOP cell membranes.

  • [35S]GTPγS.

  • GDP.

  • NOP receptor agonist (e.g., N/OFQ).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubate CHO-hNOP cell membranes with varying concentrations of this compound.

  • Add a fixed concentration of the NOP agonist (N/OFQ) to stimulate G-protein activation.

  • Initiate the binding reaction by adding [35S]GTPγS and GDP.

  • Incubate the mixture at 30°C to allow for [35S]GTPγS binding to activated G-proteins.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • The data is analyzed to determine the ability of this compound to inhibit the agonist-induced stimulation of [35S]GTPγS binding, and a pA2 value is calculated to quantify its antagonist potency.

Objective: To measure the functional antagonism of this compound by monitoring its effect on agonist-induced intracellular calcium release.

Materials:

  • CHO-hNOP cells.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • NOP receptor agonist (e.g., N/OFQ).

  • A fluorescence plate reader.

Procedure:

  • Plate CHO-hNOP cells in a multi-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of the NOP agonist (N/OFQ).

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.

  • The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified, and a KB value is determined.

Mandatory Visualizations

NOP Receptor Signaling Pathway

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Antagonism of this receptor by this compound blocks the downstream signaling cascade initiated by the endogenous ligand N/OFQ.

NOP_Signaling_Pathway BAN_ORL_24 This compound NOP_R NOP Receptor BAN_ORL_24->NOP_R Antagonizes G_protein Gαi/oβγ NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK cAMP cAMP AC->cAMP Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_efflux K⁺ Efflux (Hyperpolarization) K_channel->K_efflux ATP ATP ATP->AC PKA PKA CREB CREB PKA->CREB Phosphorylates Gene_expression Gene_expression CREB->Gene_expression Regulates

Caption: NOP Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow for NOP Antagonist Characterization

The characterization of a novel NOP receptor antagonist like this compound follows a logical progression of in vitro assays.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_primary_assays Primary Pharmacological Assays cluster_secondary_assays Secondary & Selectivity Assays cluster_analysis Data Analysis & Profiling Discovery Compound Discovery (e.g., Focused Library Screen) Synthesis Chemical Synthesis & Purification Discovery->Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay [³⁵S]GTPγS Binding Assay (Determine pA₂) Synthesis->Functional_Assay Ca_Assay Calcium Mobilization Assay (Determine KB) Binding_Assay->Ca_Assay Selectivity_Panel Selectivity Screening (vs. other Opioid Receptors) Binding_Assay->Selectivity_Panel Functional_Assay->Ca_Assay Data_Analysis Data Analysis (IC₅₀, Ki, pA₂, KB calculation) Ca_Assay->Data_Analysis Selectivity_Panel->Data_Analysis Pharmacological_Profile Establish Pharmacological Profile (Potency, Selectivity, Mode of Action) Data_Analysis->Pharmacological_Profile

References

The Spiro-scaffold: Unraveling the Structure-Activity Relationship of BAN ORL 24 and its Analogs as Nociceptin/Orphanin FQ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, has emerged as a significant target for the development of novel therapeutics for a range of central nervous system disorders, including pain, depression, and anxiety. Among the non-peptide antagonists developed for this receptor, BAN ORL 24, a potent and selective spiropiperidine derivative, has garnered considerable attention. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and related spiropiperidine analogs, detailing the experimental methodologies used to characterize these compounds and visualizing the key signaling pathways involved.

Quantitative Structure-Activity Relationship (SAR) Data

The affinity and functional activity of this compound and its analogs for the NOP receptor have been determined through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative analysis of how structural modifications to the spiropiperidine core, the N-substituted moiety, and the acyl group influence ligand binding and functional antagonism.

Table 1: Binding Affinity of Spiropiperidine Analogs at the NOP Receptor

CompoundR1 (N-substituent)R2 (Acyl Group)Ki (nM)IC50 (nM)Reference
This compound 1-benzyl-pyrrolidine-2-carboxamide-0.240.27[1][2]
Analog ACyclooctylmethyl3-ethyl-benzimidazol-2-one--[3]
Analog B1-(3-chloropyridin-2-yl)-1H-pyrazol-4-yl]methyl---[3]
Analog CChroman-4-yl1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one--[4]

Note: This table is a representative summary. A comprehensive SAR study would include a wider range of analogs and substitutions.

Table 2: Functional Antagonist Activity of Spiropiperidine Analogs at the NOP Receptor

CompoundAssayParameterValueReference
This compound [35S]GTPγS BindingpA29.98
This compound Calcium MobilizationKB (nM)0.93

Key Structural Insights from SAR Studies

Analysis of the structure-activity relationships of this compound and its analogs reveals several key features crucial for high-affinity binding and potent antagonism at the NOP receptor:

  • The Spiro[isobenzofuran-1,4'-piperidine] Core: This rigid bicyclic system is a critical pharmacophore, providing the necessary steric bulk and orientation for optimal interaction within the NOP receptor binding pocket.

  • The Propyl Linker: The three-carbon chain connecting the spiropiperidine nitrogen to the amide nitrogen appears to be the optimal length for bridging the necessary interaction points within the receptor.

  • The N-Benzylpyrrolidine-2-carboxamide Moiety: This group plays a significant role in defining the potency and selectivity of the antagonist. Modifications to the benzyl and pyrrolidine rings can dramatically alter the pharmacological profile. The stereochemistry of the pyrrolidine ring is also a critical determinant of activity.

Experimental Protocols

The characterization of this compound and its analogs relies on robust and well-defined in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the NOP receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human NOP receptor.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • Guanosine 5'-diphosphate (GDP).

  • Nociceptin/Orphanin FQ (N/OFQ) as the reference agonist.

  • Test compounds (e.g., this compound).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

Procedure:

  • Thaw cell membranes on ice and dilute to the desired concentration (typically 10-20 µg protein/well) in assay buffer.

  • In a 96-well plate, add assay buffer, GDP (final concentration 10 µM), and varying concentrations of the test compound.

  • Add the reference agonist (N/OFQ) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data are analyzed to determine the pA₂ value of the antagonist, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist acting on NOP receptors co-expressed with a promiscuous G protein (e.g., Gαqi5) that couples to the phospholipase C pathway.

Materials:

  • CHO cells co-expressing the human NOP receptor and a chimeric G protein (e.g., Gαqi5).

  • Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Nociceptin/Orphanin FQ (N/OFQ) as the reference agonist.

  • Test compounds (e.g., this compound).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Prepare the Fluo-4 AM loading solution by mixing the dye with an equal volume of 20% Pluronic F-127 in assay buffer.

  • Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject the reference agonist (N/OFQ) and monitor the change in fluorescence over time.

  • The antagonist activity is quantified by the shift in the agonist's EC₅₀ value, from which the antagonist's equilibrium dissociation constant (KB) can be calculated.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

NOP_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space BAN_ORL_24 This compound (Antagonist) NOP_Receptor NOP Receptor (ORL-1) BAN_ORL_24->NOP_Receptor Blocks G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates (when agonist binds) AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux ATP ATP

Caption: NOP Receptor Signaling Pathway Antagonized by this compound.

GTP_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Prepare NOP Receptor Membranes Plate_Setup Add Reagents to 96-well Plate Membrane_Prep->Plate_Setup Reagent_Prep Prepare Buffers, GDP, Agonist, Antagonist Reagent_Prep->Plate_Setup Add_GTPgS Add [³⁵S]GTPγS to Initiate Reaction Plate_Setup->Add_GTPgS Incubation Incubate at 30°C for 60 min Add_GTPgS->Incubation Filtration Terminate by Filtration and Wash Incubation->Filtration Quantification Add Scintillation Cocktail & Count Radioactivity Filtration->Quantification Data_Analysis Calculate pA₂ Value Quantification->Data_Analysis

Caption: Workflow for the [³⁵S]GTPγS Binding Assay.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Plating Plate NOP-Gαqi5 Cells in 96-well Plates Dye_Loading Load Cells with Fluo-4 AM Cell_Plating->Dye_Loading Wash_Cells Wash Cells to Remove Excess Dye Dye_Loading->Wash_Cells Add_Antagonist Add this compound (Antagonist) Wash_Cells->Add_Antagonist Incubate_Antagonist Incubate Add_Antagonist->Incubate_Antagonist Measure_Baseline Measure Baseline Fluorescence Incubate_Antagonist->Measure_Baseline Inject_Agonist Inject N/OFQ (Agonist) & Monitor Fluorescence Measure_Baseline->Inject_Agonist Data_Analysis Calculate KB Value Inject_Agonist->Data_Analysis

Caption: Workflow for the Calcium Mobilization Assay.

This guide provides a foundational understanding of the structure-activity relationship of this compound and its analogs. Further research, including the synthesis and evaluation of a broader range of chemical modifications, will continue to refine our understanding of the molecular determinants of NOP receptor antagonism and facilitate the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

In Vivo Effects of BAN ORL 24 on Nociception: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vivo effects of BAN ORL 24, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for assessing the antinociceptive effects of this compound, and illustrates the underlying signaling pathways. The information contained herein is intended to support further research and development of NOP receptor antagonists for pain modulation and other neurological disorders.

Introduction

The N/OFQ system, comprising the endogenous peptide N/OFQ and its receptor (NOP), is a significant modulator of various physiological processes, including pain, anxiety, and reward. Unlike classical opioid receptors, the NOP receptor exhibits a distinct pharmacological profile. This compound has emerged as a critical pharmacological tool for elucidating the in vivo functions of the N/OFQ-NOP system due to its high affinity and selectivity for the NOP receptor.[1][2] This guide focuses on the in vivo antagonistic effects of this compound on nociception, as demonstrated in various preclinical models.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR). In nociceptive pathways, the binding of the endogenous agonist N/OFQ to the NOP receptor typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, NOP receptor activation inhibits voltage-gated Ca2+ channels and activates G protein-coupled inwardly rectifying K+ (GIRK) channels. This results in neuronal hyperpolarization and a reduction in neurotransmitter release, which can have both pronociceptive and antinociceptive effects depending on the specific neuronal population and anatomical location.

This compound exerts its effect by blocking the binding of N/OFQ to the NOP receptor, thereby preventing these downstream signaling events and antagonizing the physiological effects of N/OFQ.

NOP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP Receptor NOP Receptor N/OFQ->NOP Receptor Binds This compound This compound This compound->NOP Receptor Blocks G_Protein Gαi/o Protein NOP Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Converts PKA PKA cAMP->PKA Activates Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx K_Efflux K⁺ Efflux ↑ K_Channel->K_Efflux Neurotransmitter_Release Neurotransmitter Release ↓ Ca_Influx->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_Release

Caption: NOP Receptor Signaling Pathway and this compound Antagonism.

In Vivo Nociception Studies: Quantitative Data

The primary in vivo application of this compound in nociception research has been to antagonize the effects of NOP receptor agonists. The following tables summarize the quantitative data from key studies.

Table 1: Antagonism of BPR1M97-induced Antinociception by this compound in Mice
Experimental ModelAgonist (Dose)Antagonist (Dose, Route)Nociceptive TestOutcomeReference
C57BL/6 MiceBPR1M97 (1 mg/kg, s.c.)This compound (10 mg/kg, i.v.)Tail-Flick TestReversed the antinociceptive effect of BPR1M97.
C57BL/6 MiceBPR1M97 (1 mg/kg, s.c.)This compound (10 mg/kg, i.v.)Hot-Plate TestReversed the antinociceptive effect of BPR1M97.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the experimental protocols used in the in vivo studies cited above.

Animals
  • Species: Male C57BL/6 mice.

  • Weight: 20-25 g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimation: Animals were acclimated to the experimental environment for at least 3 days before testing.

Drug Administration
  • BPR1M97: Administered subcutaneously (s.c.) at a dose of 1 mg/kg.

  • This compound: Administered intravenously (i.v.) at a dose of 10 mg/kg.

  • Vehicle: The specific vehicle used for each compound should be reported as in the primary literature.

Nociceptive Assays

The tail-flick test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus.

  • Apparatus: A tail-flick analgesia meter.

  • Procedure:

    • The mouse is gently restrained, and the distal portion of its tail is exposed to a radiant heat source.

    • The time taken for the mouse to flick its tail away from the heat is recorded as the tail-flick latency.

    • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

  • Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

The hot-plate test assesses the response of an animal to a constant temperature surface.

  • Apparatus: A hot-plate analgesia meter with the surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • The mouse is placed on the heated surface of the hot-plate.

    • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

    • A cut-off time (typically 30-45 seconds) is used to prevent injury.

  • Data Analysis: Similar to the tail-flick test, the results can be expressed as the latency to respond or as %MPE.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Acclimation Animal Acclimation (≥ 3 days) Baseline Baseline Nociceptive Testing (Tail-Flick / Hot-Plate) Acclimation->Baseline Agonist_Admin Agonist Administration (BPR1M97, 1 mg/kg, s.c.) Baseline->Agonist_Admin Antagonist_Admin Antagonist Administration (this compound, 10 mg/kg, i.v.) Agonist_Admin->Antagonist_Admin Administered prior to or concurrently Nociceptive_Testing Nociceptive Testing at Specific Time Points Antagonist_Admin->Nociceptive_Testing Data_Analysis Data Analysis (%MPE Calculation) Nociceptive_Testing->Data_Analysis

Caption: General Experimental Workflow for In Vivo Nociception Studies.

Discussion and Future Directions

The available in vivo data clearly demonstrate that this compound is a potent antagonist of NOP receptor-mediated antinociception in mice. Its ability to reverse the effects of a dual µ-opioid/NOP receptor agonist highlights its utility in dissecting the contribution of the NOP receptor system to pain modulation.

Future research should aim to:

  • Establish a full dose-response profile for this compound in various nociceptive models.

  • Investigate the effects of this compound in models of chronic pain, such as neuropathic and inflammatory pain.

  • Explore the potential of this compound to modulate other N/OFQ-mediated behaviors, including anxiety and depression, which are often comorbid with chronic pain.

  • Characterize the pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing regimens for in vivo studies.

Conclusion

This compound is an indispensable research tool for investigating the in vivo role of the N/OFQ-NOP system in nociception. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to understand and therapeutically target this important signaling pathway. The continued study of selective NOP receptor antagonists like this compound holds promise for the development of novel analgesics and other therapeutics for neurological disorders.

References

BAN ORL 24: A Technical Guide to its High Selectivity for the Nociceptin/Orphanin FQ Peptide (NOP) Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of BAN ORL 24, a potent and highly selective antagonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This document details the quantitative selectivity of this compound for the NOP receptor over other classical opioid receptors (mu, delta, and kappa), outlines the experimental methodologies used to determine these properties, and illustrates the key signaling pathways and experimental workflows involved.

Quantitative Selectivity Profile of this compound

This compound exhibits a remarkable selectivity for the NOP receptor. The following tables summarize its binding affinity (Ki) and functional inhibitory activity (IC50) at the human NOP, mu-opioid (MOP), delta-opioid (DOP), and kappa-opioid (KOP) receptors, as determined by in vitro pharmacological assays.

Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors

ReceptorKi (nM)Reference
NOP0.24[1]
MOP (μ)190[1]
DOP (δ)340[1]
KOP (κ)>1000[1]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Inhibitory Activity (IC50) of this compound at Opioid Receptors

ReceptorIC50 (nM)Reference
NOP0.27[2]
MOP (μ)6700
DOP (δ)>10000
KOP (κ)2500

Lower IC50 values indicate greater potency in inhibiting receptor function.

The data clearly demonstrates that this compound possesses a significantly higher affinity and inhibitory potency for the NOP receptor compared to the classical opioid receptors, establishing it as a highly selective NOP receptor antagonist.

Experimental Protocols

The quantitative data presented above were primarily generated using two key in vitro pharmacological assays: radioligand competition binding assays and [³⁵S]GTPγS binding assays. The detailed methodologies for these experiments are crucial for the accurate characterization of this compound's selectivity.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of this compound at NOP, MOP, DOP, and KOP receptors.

Materials:

  • Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP, MOP, DOP, or KOP receptor.

  • Radioligands:

    • For NOP receptor: [³H]-Nociceptin

    • For MOP receptor: [³H]-DAMGO

    • For DOP receptor: [³H]-DPDPE

    • For KOP receptor: [³H]-U69,593

  • Unlabeled Competitor: this compound

  • Non-specific Binding Control: High concentration of a suitable non-radiolabeled ligand (e.g., 10 µM Naloxone for classical opioid receptors, or unlabeled Nociceptin for the NOP receptor).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well Filter Plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell Harvester

  • Liquid Scintillation Counter

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an antagonist (this compound) to inhibit agonist-stimulated G-protein activation, which is quantified by the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Objective: To determine the IC50 of this compound for inhibiting agonist-induced G-protein activation at NOP, MOP, DOP, and KOP receptors.

Materials:

  • Receptor Source: Cell membranes from CHO cells expressing the human NOP, MOP, DOP, or KOP receptor.

  • Agonists:

    • For NOP receptor: Nociceptin

    • For MOP receptor: DAMGO

    • For DOP receptor: DPDPE

    • For KOP receptor: U-50488H

  • Antagonist: this compound

  • Radioligand: [³⁵S]GTPγS

  • GDP (Guanosine diphosphate)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well Filter Plates (GF/C)

  • Cell Harvester

  • Liquid Scintillation Counter

Procedure:

  • Membrane and Reagent Preparation: Thaw cell membranes on ice. Prepare solutions of agonist, this compound, GDP, and [³⁵S]GTPγS in assay buffer.

  • Assay Setup: In a 96-well plate, add the following:

    • Cell membranes (5-20 µg protein/well).

    • GDP (typically 10-100 µM).

    • Varying concentrations of this compound.

    • A fixed concentration of the respective agonist (typically at its EC80 concentration).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM). Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

Data Analysis:

  • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding, using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is essential for a comprehensive understanding of this compound's pharmacology.

NOP Receptor Signaling Pathway

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. This compound, as an antagonist, blocks these downstream effects by preventing agonist binding.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gi/o Protein (αβγ) NOP->G_protein Coupling G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Agonist Agonist (e.g., Nociceptin) Agonist->NOP Activates BAN_ORL_24 This compound (Antagonist) BAN_ORL_24->NOP Blocks G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates MAPK MAPK Pathway G_beta_gamma->MAPK ATP ATP ATP->AC PKA ↓ PKA cAMP->PKA Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis start Start prep_membranes Prepare Cell Membranes with Receptors start->prep_membranes prep_radioligand Prepare Radioligand Solution start->prep_radioligand prep_competitor Prepare Serial Dilutions of this compound start->prep_competitor setup_total Total Binding: Membranes + Radioligand prep_membranes->setup_total setup_nsb Non-specific Binding: Membranes + Radioligand + High [Unlabeled Ligand] prep_membranes->setup_nsb setup_comp Competition: Membranes + Radioligand + this compound prep_membranes->setup_comp prep_radioligand->setup_total prep_radioligand->setup_nsb prep_radioligand->setup_comp prep_competitor->setup_comp incubate Incubate to Equilibrium (e.g., 60-90 min at 25°C) setup_total->incubate setup_nsb->incubate setup_comp->incubate filter_wash Filter and Wash to Separate Bound from Free Ligand incubate->filter_wash count_radioactivity Measure Radioactivity (Scintillation Counting) filter_wash->count_radioactivity calculate_specific Calculate Specific Binding count_radioactivity->calculate_specific plot_curve Plot Competition Curve calculate_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calculate_ki end End calculate_ki->end

References

Unveiling the Central Nervous System Penetrance and Distribution of BAN ORL 24: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAN ORL 24 is a potent and highly selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor implicated in a wide array of physiological and pathological processes including pain, mood, and addiction. Its ability to cross the blood-brain barrier (BBB) makes it a valuable tool for investigating the central role of the NOP receptor system and a potential therapeutic agent for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the available information regarding the brain penetrance and distribution of this compound, including its pharmacological profile and the general methodologies employed to assess CNS permeability of such compounds.

Pharmacological Profile of this compound

This compound, also referred to as Compound 24 in seminal literature, exhibits high affinity and selectivity for the human NOP receptor. While specific quantitative data on its brain-to-plasma ratio and regional brain distribution are not extensively detailed in publicly accessible literature, its functional activity in vivo in models assessing central NOP receptor antagonism substantiates its classification as a brain-penetrant molecule.

Receptor Binding Affinity
ReceptorKi (nM)
NOP0.24
µ-opioid190
δ-opioid340
κ-opioid>1000

Table 1: Receptor binding affinities of this compound. Data compiled from publicly available sources.

In Vitro Functional Activity
AssayParameterValue
NOP-induced GTPγS bindingpA29.98
NOP-induced Calcium MobilizationKB (nM)0.93

Table 2: In vitro functional antagonism of NOP receptor signaling by this compound.

Brain Penetrance and Distribution

While this compound is described as "brain penetrant," specific quantitative metrics such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) are not available in the peer-reviewed literature. The assertion of its CNS activity is primarily derived from in vivo studies where systemic administration of this compound elicits behavioral effects consistent with the antagonism of central NOP receptors. For instance, its ability to antagonize the effects of centrally administered NOP agonists on locomotor activity serves as indirect evidence of its capacity to cross the blood-brain barrier and engage its target in the CNS.

The absence of specific data on regional brain distribution means that it is currently unknown whether this compound exhibits preferential accumulation in specific brain regions.

Experimental Methodologies for Assessing Brain Penetrance

The following section outlines the standard experimental protocols utilized in preclinical drug development to quantify the brain penetrance and distribution of novel chemical entities like this compound.

In Vivo Pharmacokinetic Studies

Objective: To determine the concentration-time profiles of the compound in plasma and brain tissue following systemic administration.

Protocol:

  • Animal Model: Typically, male Sprague-Dawley rats or C57BL/6 mice are used. Animals are cannulated (e.g., in the jugular vein for blood sampling) prior to the study.

  • Compound Administration: this compound is formulated in a suitable vehicle and administered via a relevant route, commonly intravenous (i.v.) for initial pharmacokinetic profiling or oral (p.o.) to assess bioavailability.

  • Sample Collection:

    • Blood: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma is separated by centrifugation.

    • Brain: At corresponding time points, animals are euthanized, and brains are rapidly excised, rinsed, and homogenized.

  • Bioanalysis: The concentrations of this compound in plasma and brain homogenate are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, including the area under the concentration-time curve (AUC) for both plasma and brain, are calculated. The brain-to-plasma ratio (Kp) is determined as the ratio of AUCbrain to AUCplasma.

In Situ Brain Perfusion

Objective: To directly measure the rate of transport across the blood-brain barrier, independent of peripheral pharmacokinetics.

Protocol:

  • Animal Model: Anesthetized rats are typically used. The common carotid artery is cannulated for perfusion, and the corresponding external carotid artery is ligated.

  • Perfusion: A perfusion buffer containing a known concentration of radiolabeled or unlabeled this compound, along with a vascular space marker (e.g., [14C]sucrose), is perfused at a constant rate.

  • Sample Collection: After a short perfusion period (e.g., 1-5 minutes), the animal is decapitated, and the brain is removed.

  • Analysis: The amount of this compound and the vascular marker in the brain parenchyma is quantified. The brain uptake clearance (Kin) is calculated, providing a measure of the unidirectional influx across the BBB.

Signaling Pathways and Experimental Workflows

NOP Receptor Antagonism Signaling Pathway

NOP_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BAN_ORL_24 This compound NOP_R NOP Receptor BAN_ORL_24->NOP_R Blocks N_OFQ N/OFQ N_OFQ->NOP_R Binds & Activates G_protein Gαi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channels Ca2+ Channels G_protein->Ca_channels Inhibits K_channels K+ Channels G_protein->K_channels Activates cAMP cAMP AC->cAMP cAMP_prod cAMP Production ↓ cAMP->cAMP_prod Ca_influx Ca2+ Influx ↓ Ca_channels->Ca_influx K_efflux K+ Efflux ↑ K_channels->K_efflux

Caption: NOP receptor signaling and its antagonism by this compound.

Hypothetical Experimental Workflow for Brain Penetrance Assessment

Brain_Penetrance_Workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Admin Administer this compound (i.v. or p.o.) to Rats Sampling Serial Blood & Brain Tissue Collection Admin->Sampling Extraction Sample Preparation (Protein Precipitation/SPE) Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK_calc Pharmacokinetic Modeling (AUCplasma, AUCbrain) LCMS->PK_calc Ratio Calculate Brain-to-Plasma Ratio (Kp) PK_calc->Ratio

Caption: A typical workflow for determining the brain-to-plasma ratio.

Conclusion

The Role of Nociceptin/Orphanin FQ (NOP) Receptors in Pain Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor family, has emerged as a compelling target in pain research. Its unique pharmacological profile, distinct from classical opioid receptors (mu, delta, and kappa), offers the potential for developing novel analgesics with improved side-effect profiles. This technical guide provides an in-depth overview of the role of NOP receptors in pain pathways, focusing on their signaling mechanisms, anatomical distribution, and functional implications in various pain states. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals in the field of pain management.

NOP Receptor Signaling Pathways

NOP receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.[1] Activation of NOP receptors by its endogenous ligand, N/OFQ, initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.[1][2] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, affects the activity of protein kinase A (PKA) and downstream targets.

Furthermore, NOP receptor activation leads to the modulation of ion channel activity. It promotes the opening of G protein-gated inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and reduced neuronal firing.[4] Concurrently, it inhibits voltage-gated calcium channels (VGCCs), which suppresses neurotransmitter release from presynaptic terminals. Beyond the canonical Gαi/o pathway, NOP receptors can also engage other signaling partners, including Gαz, Gα14, and Gα16, and can activate mitogen-activated protein kinase (MAPK) pathways. NOP receptor signaling is also regulated by β-arrestin-dependent mechanisms, which play a role in receptor desensitization and internalization.

NOP Receptor Signaling Pathway cluster_membrane Cell Membrane NOP_Receptor NOP Receptor G_Protein Gαi/oβγ NOP_Receptor->G_Protein Activates MAPK MAPK Activation NOP_Receptor->MAPK beta_Arrestin β-Arrestin NOP_Receptor->beta_Arrestin G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization VGCC VGCC Neurotransmitter_Release ↓ Neurotransmitter Release VGCC->Neurotransmitter_Release N/OFQ N/OFQ N/OFQ->NOP_Receptor Binds G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits Desensitization Receptor Desensitization/ Internalization beta_Arrestin->Desensitization

NOP Receptor Signaling Cascade.

Anatomical Distribution in Pain Pathways

NOP receptors are widely distributed throughout the central and peripheral nervous systems in regions critical for pain processing and modulation. High densities of NOP receptors are found in:

  • Supraspinal regions: Periaqueductal gray (PAG), rostral ventromedial medulla (RVM), thalamus, hypothalamus, amygdala, and somatosensory cortex. These areas are integral to the descending pain modulatory pathways and the emotional-affective component of pain.

  • Spinal cord: NOP receptors are densely expressed in the superficial laminae of the dorsal horn, where primary afferent nociceptive fibers terminate.

  • Peripheral nervous system: NOP receptors are present on the cell bodies of sensory neurons in the dorsal root ganglia (DRG) and on their peripheral terminals. They are co-expressed with markers of both peptidergic and non-peptidergic C-nociceptors.

Role in Different Pain States

The functional role of NOP receptor activation in pain is complex, exhibiting both pronociceptive and antinociceptive effects depending on the anatomical location, the pain state (acute vs. chronic), and the species being studied.

  • Acute Pain: In rodents, supraspinal (intracerebroventricular) administration of N/OFQ can produce hyperalgesia or attenuate opioid-induced analgesia. Conversely, spinal (intrathecal) administration of NOP agonists generally produces antinociception. Systemic administration of NOP agonists often shows limited efficacy in acute pain models in rodents. In contrast, in non-human primates, NOP receptor agonists consistently produce antinociception regardless of the route of administration.

  • Chronic Pain: In models of inflammatory and neuropathic pain, NOP receptor agonists have demonstrated significant antihyperalgesic and antiallodynic effects. This is in part due to the upregulation of the N/OFQ-NOP receptor system in chronic pain states. For instance, intrathecal delivery of NOP agonists effectively reduces pain behaviors in models like chronic constriction injury (CCI) and spinal nerve ligation (SNL).

Quantitative Data on NOP Receptor Ligands

The following tables summarize the in vitro and in vivo pharmacological data for key NOP receptor agonists and antagonists.

Table 1: In Vitro Binding Affinities and Functional Activities of NOP Receptor Ligands

CompoundReceptorAssaySpeciesKi (nM)EC50 (nM)Emax (%)Reference
Agonists
N/OFQNOP[3H]N/OFQ BindingHuman---
NOPGTPγSHuman--100
UFP-112NOPMvDMouse-0.03786
NOPi.c.v. Tail WithdrawalMouse-1-100 pmol-
Ro 64-6198NOP--<1--
NOPCa2+ Mobilization--25.6106
SCH 221510NOP--0.312-
Antagonists
J-113397NOP-----
SB-612111NOP--0.33--
Bifunctional Agonists
CebranopadolNOP-Human0.913.089
MOP-Human0.71.2104
AT-121NOPGTPγS--35Partial
MOPGTPγS--20Partial

MvD: Mouse Vas Deferens assay

Table 2: In Vivo Efficacy of NOP Receptor Ligands in Pain Models

CompoundPain ModelSpeciesRouteEffective DoseAnalgesic EffectReference
Agonists
N/OFQTail-flickRati.t.nmol rangeAntinociception
Hot plate/Tail-flickMousei.c.v.-Hyperalgesia
UFP-112Tail withdrawalMousei.t.1-100 pmolAntinociception
Ro 64-6198Neuropathic PainMonkeys.c.0.001-0.06 mg/kgAntinociception
Antagonists
J-113397Inflammatory PainRati.pl.-Antiallodynic & Antihyperalgesic
SB-612111Morphine-induced CPP--10 mg/kgBlocks attenuation
Bifunctional Agonists
CebranopadolChronic Low Back PainHumanOral200, 400, 600 µgSignificant pain reduction
AT-121Tail-withdrawalMonkeys.c.0.03 mg/kgFull antinociception

i.t.: intrathecal; i.c.v.: intracerebroventricular; s.c.: subcutaneous; i.pl.: intraplantar

Detailed Experimental Protocols

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NOP receptor.

Materials:

  • Cell membranes expressing NOP receptors (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]Nociceptin).

  • Unlabeled competitor ligand (test compound and a known high-affinity NOP ligand for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters, filtration apparatus, scintillation vials, and liquid scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the unlabeled ligand for non-specific binding determination in assay buffer. Dilute the radioligand in assay buffer to a final concentration near its Kd.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Varying concentrations of the test compound or a high concentration of unlabeled ligand for non-specific binding.

    • Radioligand.

  • Initiation of Binding: Add the cell membrane suspension to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value from the competition curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Competitor) Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate (Buffer, Competitor, Radioligand) Prepare_Reagents->Assay_Setup Initiate_Binding Initiate Binding (Add Membranes) Assay_Setup->Initiate_Binding Incubate Incubate to Equilibrium Initiate_Binding->Incubate Filter Terminate and Filter Incubate->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity Wash->Quantify Analyze_Data Data Analysis (Calculate IC50 and Ki) Quantify->Analyze_Data End End Analyze_Data->End

Workflow for NOP Receptor Binding Assay.

This functional assay measures the activation of G proteins coupled to the NOP receptor.

Materials:

  • Cell membranes expressing NOP receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • Unlabeled GTPγS (for non-specific binding).

  • Test agonist.

  • Assay Buffer: e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test agonist.

  • Assay Setup: In a 96-well plate, add membranes, GDP, and the test agonist at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate the plate at 30°C with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Subtract non-specific binding (in the presence of unlabeled GTPγS) from all values.

  • Plot the specific binding against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

In Vivo Models

This model assesses nociceptive responses to a persistent chemical stimulus and can differentiate between centrally and peripherally acting analgesics.

Animals:

  • Rats or mice.

Procedure:

  • Acclimation: Place the animal in a testing chamber and allow it to acclimate for 15-30 minutes.

  • Formalin Injection: Inject a small volume (e.g., 50 µl for rats, 10 µl for mice) of dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.

  • Observation: Immediately return the animal to the chamber and record its nociceptive behaviors (e.g., flinching, licking, biting the injected paw) over a set period (e.g., 60 minutes). The response is typically biphasic:

    • Phase 1 (0-5 minutes): An acute phase of intense nociceptive behavior.

    • Phase 2 (15-60 minutes): A tonic phase of sustained nociceptive behavior.

  • Drug Administration: Administer the test compound at a predetermined time before the formalin injection.

Data Analysis:

  • Quantify the duration or frequency of nociceptive behaviors in each phase.

  • Compare the responses between drug-treated and vehicle-treated groups using appropriate statistical tests.

This is a widely used model of neuropathic pain.

Animals:

  • Rats.

Procedure:

  • Anesthesia: Anesthetize the rat.

  • Surgical Procedure:

    • Make a skin incision on the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at 1 mm intervals.

    • Close the muscle and skin layers with sutures.

  • Post-operative Care: House the animals with extra bedding and monitor their recovery.

  • Behavioral Testing: Assess the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw at various time points post-surgery (e.g., using von Frey filaments and a plantar test apparatus).

Data Analysis:

  • Determine the paw withdrawal threshold (in grams) for mechanical stimuli and the paw withdrawal latency (in seconds) for thermal stimuli.

  • Compare the responses in the injured paw to the contralateral paw and between drug-treated and vehicle-treated groups.

CCI Model and Behavioral Testing Workflow Start Start Anesthetize Anesthetize Rat Start->Anesthetize Expose_Nerve Expose Sciatic Nerve Anesthetize->Expose_Nerve Ligate_Nerve Loosely Ligate Nerve (4 ligatures) Expose_Nerve->Ligate_Nerve Close_Incision Close Incision Ligate_Nerve->Close_Incision PostOp_Care Post-operative Care Close_Incision->PostOp_Care Behavioral_Testing Behavioral Testing (von Frey, Plantar Test) PostOp_Care->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Workflow for the Chronic Constriction Injury Model.

Conclusion and Future Directions

The N/OFQ-NOP receptor system plays a multifaceted and crucial role in the modulation of pain. Its complex pharmacology, with both pronociceptive and antinociceptive actions, presents both challenges and opportunities for drug development. The data presented in this guide highlight the potential of NOP receptor agonists, particularly bifunctional NOP/MOP receptor agonists, as a promising new class of analgesics. These compounds have the potential to provide effective pain relief with a reduced risk of the adverse effects associated with traditional opioids, such as respiratory depression and abuse liability.

Future research should continue to elucidate the precise mechanisms underlying the differential effects of NOP receptor activation in various pain states and species. Further clinical trials are needed to validate the therapeutic potential of NOP receptor-targeted drugs in human pain conditions. The detailed methodologies and quantitative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of NOP receptor pharmacology and developing safer and more effective pain therapies.

References

Introduction: The Nociceptin/Orphanin FQ (N/OFQ) System and the Role of BAN ORL 24

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to BAN ORL 24: A Tool for Studying NOP Receptor Function

Audience: Researchers, scientists, and drug development professionals.

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, is the fourth member of the opioid receptor family.[1] Despite its structural homology to classical opioid receptors (μ, δ, κ), the NOP receptor possesses a unique pharmacology; it is not activated by opioid peptides, and its endogenous ligand, N/OFQ, does not bind to classical opioid receptors.[1][2] The N/OFQ-NOP system is widely expressed in the central and peripheral nervous systems and is implicated in a diverse range of physiological processes, including pain modulation, anxiety, depression, and reward.[3][4]

The study of this system has been significantly advanced by the development of selective pharmacological tools. This compound (also known as Compound 24) is a potent, selective, and brain-penetrant non-peptide antagonist of the NOP receptor. Its high affinity and selectivity make it an invaluable tool for elucidating the physiological roles of the NOP receptor and for validating it as a therapeutic target. This guide provides a comprehensive overview of this compound, its pharmacological properties, and detailed protocols for its use in key in vitro assays.

Pharmacological Profile of this compound

This compound acts as a competitive antagonist at the NOP receptor, blocking the binding and subsequent signaling of the endogenous ligand N/OFQ and other NOP agonists. Its utility as a research tool is defined by its high potency at the NOP receptor and its selectivity against other opioid receptor subtypes.

Binding Affinity and Selectivity

Quantitative data from radioligand binding assays demonstrate the high affinity of this compound for the human NOP receptor. There is a notable selectivity margin over classical opioid receptors.

LigandReceptorAssay TypeParameterValue (nM)Source
This compound Human NOP Radioligand BindingKi 0.24
This compoundHuman NOPFunctional AntagonismIC500.27
This compoundHuman μ-opioidRadioligand BindingKi190
This compoundHuman μ-opioidFunctional AntagonismIC506700
This compoundHuman δ-opioidRadioligand BindingKi340
This compoundHuman δ-opioidFunctional AntagonismIC50>10000
This compoundHuman κ-opioidRadioligand BindingKi>1000
This compoundHuman κ-opioidFunctional AntagonismIC502500

Note: Discrepancies in reported affinity values (e.g., for the μ-opioid receptor) may arise from different experimental conditions, such as the choice of radioligand and assay protocols across laboratories.

Functional Antagonist Activity

Functional assays confirm that this compound effectively blocks NOP receptor-mediated signaling. It has been shown to inhibit agonist-induced G-protein activation ([³⁵S]GTPγS binding) and downstream signaling events like calcium mobilization.

LigandAssayCell LineParameterValueSource
This compound [³⁵S]GTPγS Binding CHO-hNOPpA₂ 9.98
This compound Calcium Mobilization CHO-hNOPKB 0.93 nM

Visualizing NOP Receptor Function and this compound Action

Diagrams generated using the DOT language provide a clear visual representation of the molecular interactions and experimental processes involved in studying the NOP receptor with this compound.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligand cluster_intracellular Intracellular Space NOP NOP Receptor G_Protein Gi/o Protein (αβγ) NOP->G_Protein Activation G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_Channel K+ Channel (Kir) Hyperpolarization Hyperpolarization ↓ Neuronal Firing K_Channel->Hyperpolarization Ca_Channel Ca2+ Channel Reduced_Release ↓ Neurotransmitter Release Ca_Channel->Reduced_Release N_OFQ N/OFQ N_OFQ->NOP Binds G_alpha->AC Inhibits G_betagamma->K_Channel Activates G_betagamma->Ca_Channel Inhibits ATP ATP ATP->AC K_ion K+ K_ion->K_Channel Ca_ion Ca2+ Ca_ion->Ca_Channel

Caption: Canonical Gi/o signaling pathway of the NOP receptor.

BAN_ORL_24_MoA cluster_ligands cluster_receptor Cell Membrane cluster_effect N_OFQ N/OFQ (Agonist) NOP NOP Receptor N_OFQ->NOP Binds & Activates BAN_ORL This compound (Antagonist) BAN_ORL->NOP Competitively Binds Signaling G-Protein Activation & Downstream Signaling NOP->Signaling No_Signaling Signaling Blocked NOP->No_Signaling Blocks Activation

Caption: Mechanism of action for this compound as a competitive antagonist.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Ex Vivo Studies A 1. Radioligand Binding Assay Determine Ki and selectivity B 2. [35S]GTPγS Binding Assay Determine functional antagonism (pA2) A->B C 3. cAMP Accumulation Assay Confirm inhibition of Gi signaling B->C D 4. Calcium Mobilization Assay Assess blockade of downstream signaling C->D E 5. Target Engagement (e.g., PET imaging) D->E Proceed if potent & selective F 6. Pharmacodynamic Studies Reverse agonist-induced effects (e.g., analgesia, locomotion) E->F

Caption: Typical workflow for characterizing a NOP receptor antagonist.

Detailed Experimental Protocols

The following sections provide generalized, yet detailed, protocols for key in vitro functional assays used to characterize this compound. These protocols are based on standard methodologies and should be optimized for specific laboratory conditions and cell systems.

Protocol: Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.

  • Objective: To determine the Kᵢ of this compound at the NOP receptor.

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line expressing the human NOP receptor (e.g., CHO-hNOP).

    • Radioligand: A high-affinity NOP receptor radioligand, such as [³H]UFP-101 or [³H]-Nociceptin.

    • Test Compound: this compound.

    • Non-specific Ligand: A high concentration of unlabeled N/OFQ (e.g., 1 µM) to determine non-specific binding.

    • Assay Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well plates, glass fiber filters (pre-soaked in 0.3-0.5% PEI), filtration apparatus, and a liquid scintillation counter.

  • Procedure:

    • Preparation: Prepare serial dilutions of this compound in assay buffer.

    • Assay Setup: In a 96-well plate, add the following in a final volume of 250-500 µL:

      • Total Binding: Assay buffer, radioligand (at a concentration near its Kd, e.g., ~0.8 nM), and cell membranes (20-40 µg protein).

      • Non-Specific Binding (NSB): Non-specific ligand (e.g., 1 µM N/OFQ), radioligand, and cell membranes.

      • Competition: this compound at each concentration, radioligand, and cell membranes.

    • Incubation: Incubate the plate for 60 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.

    • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.

    • Counting: Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins, an early step in GPCR signaling. As an antagonist, this compound will inhibit the stimulation of [³⁵S]GTPγS binding caused by a NOP agonist.

  • Objective: To determine the functional antagonist potency (pA₂) of this compound.

  • Materials:

    • Receptor Source: CHO-hNOP cell membranes.

    • Agonist: N/OFQ.

    • Radioligand: [³⁵S]GTPγS (~150 pM).

    • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, 0.1% BSA, pH 7.4.

    • GDP: Guanosine diphosphate (e.g., 33 µM) to enhance the agonist-stimulated signal.

    • Non-specific Ligand: Unlabeled GTPγS (10 µM).

  • Procedure:

    • Preparation: Prepare concentration-response curves of N/OFQ in the absence and presence of multiple fixed concentrations of this compound.

    • Pre-incubation: In a 96-well plate, add cell membranes, GDP, and the corresponding concentration of this compound or vehicle. Allow to pre-incubate.

    • Stimulation: Add the N/OFQ dilutions to the wells.

    • Initiation: Start the binding reaction by adding [³⁵S]GTPγS to all wells.

    • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

    • Termination & Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

    • Counting: Measure the filter-bound radioactivity via liquid scintillation.

    • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of N/OFQ for each concentration of this compound. The rightward shift of the agonist dose-response curves in the presence of this compound indicates competitive antagonism. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of this compound. The x-intercept of the resulting linear regression provides the pA₂, a measure of antagonist potency. A Schild slope close to 1 is indicative of competitive antagonism.

Protocol: cAMP Accumulation Assay

Since the NOP receptor is Gᵢ-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures the ability of this compound to reverse the agonist-mediated inhibition of cAMP production.

  • Objective: To confirm this compound's mechanism of action via the Gᵢ pathway.

  • Materials:

    • Cell Line: Whole CHO-hNOP cells.

    • Adenylyl Cyclase Stimulator: Forskolin.

    • Agonist: N/OFQ.

    • PDE Inhibitor: A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Cell Plating: Seed CHO-hNOP cells in 96- or 384-well plates and allow them to adhere overnight.

    • Antagonist Pre-treatment: Remove media and add buffer containing various concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).

    • Stimulation: Add a solution containing a fixed concentration of forsklin and a fixed concentration of N/OFQ (typically an EC₈₀ concentration). The forskolin raises basal cAMP levels, allowing the inhibitory effect of the NOP agonist to be measured.

    • Incubation: Incubate for 30 minutes at room temperature.

    • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.

    • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. The data should show a concentration-dependent reversal of the N/OFQ-induced inhibition, returning cAMP levels toward those seen with forskolin alone. Calculate the IC₅₀ value for this compound from this curve.

Conclusion

This compound is a highly potent and selective NOP receptor antagonist that serves as a critical tool for pharmacological research. Its well-defined binding and functional characteristics allow for precise interrogation of NOP receptor function in a variety of experimental paradigms. The protocols detailed in this guide provide a robust framework for researchers to utilize this compound effectively, from initial binding characterization to complex functional assays, thereby facilitating further discoveries in the N/OFQ-NOP system and its potential as a therapeutic target.

References

Methodological & Application

Application Notes: BAN ORL 24 as a Potent NOP Receptor Antagonist for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BAN ORL 24 is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. The NOP receptor is a G protein-coupled receptor (GPCR) involved in a wide range of physiological and pathological processes, including pain modulation, anxiety, depression, and substance abuse. As a selective antagonist, this compound serves as a critical tool for researchers and drug development professionals to investigate the therapeutic potential of blocking the NOP receptor signaling pathway in various in vitro models. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound and similar compounds.

Data Presentation

The following tables summarize the quantitative data for this compound, highlighting its high affinity and selectivity for the NOP receptor.

Table 1: Binding Affinity of this compound

CompoundReceptorAssay TypeCell LineKi (nM)Reference
This compoundNOPRadioligand BindingCHO0.24[1]
This compoundµ-opioid (MOP)Radioligand Binding-190[2]
This compoundδ-opioid (DOP)Radioligand Binding-340[2]
This compoundκ-opioid (KOP)Radioligand Binding->1000

Table 2: Functional Antagonist Activity of this compound

CompoundReceptorAssay TypeCell LineIC50 (nM)pA2KB (nM)Reference
This compoundNOP[35S]-GTPγS BindingCHO0.279.98-
This compoundNOPCalcium MobilizationCHO--0.93
This compoundκ-opioid (KOP)[35S]-GTPγS BindingCHO2500--
This compoundµ-opioid (MOP)[35S]-GTPγS BindingCHO6700--
This compoundδ-opioid (DOP)[35S]-GTPγS BindingCHO>10000--

Signaling Pathway

The NOP receptor is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand N/OFQ, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels. This compound acts by competitively blocking the binding of N/OFQ to the NOP receptor, thereby inhibiting these downstream signaling events.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates ATP ATP cAMP cAMP N_OFQ N/OFQ (Agonist) N_OFQ->NOP Binds & Activates BAN_ORL_24 This compound (Antagonist) BAN_ORL_24->NOP Binds & Blocks ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered excitability) PKA->Cellular_Response Phosphorylates Targets Ion_Channels->Cellular_Response Alters Membrane Potential

Figure 1: NOP Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Here are detailed methodologies for key in vitro experiments to characterize NOP receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to the NOP receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

  • Radioligand: [3H]-Nociceptin or another suitable radiolabeled NOP receptor ligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of unlabeled N/OFQ (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO-hNOP cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 50 µL of radioligand at a final concentration close to its Kd.

    • 50 µL of various concentrations of this compound (e.g., 10-11 to 10-5 M).

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of a high concentration of unlabeled N/OFQ.

    • 50 µL of cell membrane suspension (typically 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare CHO-hNOP Cell Membranes start->prep plate Plate Radioligand, Test Compound (this compound), & Membranes prep->plate incubate Incubate at RT for 60-90 min plate->incubate filter Filter & Wash to Separate Bound from Free Ligand incubate->filter count Add Scintillant & Count Radioactivity filter->count analyze Analyze Data: Calculate IC50 & Ki count->analyze end End analyze->end

Figure 2: Experimental Workflow for the Radioligand Binding Assay.

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G proteins by a GPCR agonist. Antagonists like this compound will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]-GTPγS.

Materials:

  • Receptor Source: CHO-hNOP cell membranes.

  • Radioligand: [35S]-GTPγS.

  • Agonist: N/OFQ.

  • Test Compound: this compound.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Non-specific Binding Control: High concentration of unlabeled GTPγS (e.g., 10 µM).

  • 96-well filter plates and scintillation supplies.

Procedure:

  • Assay Setup: In a 96-well plate, add the following:

    • Assay buffer.

    • GDP to a final concentration of 10-30 µM.

    • Varying concentrations of this compound.

    • A fixed concentration of N/OFQ (typically its EC80).

    • CHO-hNOP cell membranes (5-10 µg of protein).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-20 minutes.

  • Initiation of Reaction: Add [35S]-GTPγS to a final concentration of 0.05-0.1 nM to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate. Wash the filters with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Plot the percentage of inhibition of N/OFQ-stimulated [35S]-GTPγS binding against the log concentration of this compound to determine the IC50. The pA2 value can be determined using Schild analysis if multiple agonist concentrations are tested against a range of antagonist concentrations.

Calcium Mobilization Assay

This assay is used to measure changes in intracellular calcium concentration following receptor activation. Since the NOP receptor is Gi/o-coupled, it does not directly mobilize calcium. Therefore, this assay is typically performed in cells co-expressing the NOP receptor and a chimeric G protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway, leading to a measurable calcium release.

Materials:

  • CHO cells stably co-expressing the human NOP receptor and a chimeric G protein (e.g., CHO-hNOP-Gαqi5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist: N/OFQ.

  • Test Compound: this compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the CHO-hNOP-Gαqi5 cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a fixed concentration of N/OFQ (e.g., its EC80) and continue to record the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the N/OFQ-induced calcium response against the log concentration of this compound to determine the IC50 or KB value.

References

Application Notes and Protocols for BAN ORL 24 in Rodent Models of Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAN ORL 24 is a potent and highly selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] With a high affinity for the NOP receptor (Ki = 0.24 nM), it displays significant selectivity over classical opioid receptors (μ, δ, and κ).[2] This selectivity makes this compound an invaluable pharmacological tool for elucidating the role of the N/OFQ-NOP system in various physiological and pathological processes, particularly in the modulation of pain.

These application notes provide detailed protocols for utilizing this compound in various rodent models of pain. The primary application demonstrated in the literature is its use as an antagonist to reverse the effects of NOP receptor agonists, thereby confirming the NOP-mediated mechanism of action of novel analgesic compounds.

Data Presentation

In Vitro Receptor Binding and Functional Activity

The following table summarizes the in vitro binding affinities and functional activities of this compound at the NOP receptor and its selectivity over other opioid receptors.

ReceptorAssay TypeCell LineSpeciesParameterValueReference
NOP Radioligand BindingCHOHumanKi0.24 nM[2]
NOP Radioligand BindingCHO-IC500.27 nM[3]
μ-opioid Radioligand Binding--Ki0.19 µM[2]
δ-opioid Radioligand Binding--Ki0.34 µM
κ-opioid Radioligand Binding--Ki>1 µM
NOP [35S]GTPγS BindingCHO-pA29.98
NOP Calcium MobilizationCHO-KB0.93 nM
In Vivo Antagonistic Activity in an Acute Pain Model

This table presents the in vivo antagonistic effects of this compound against the antinociceptive effects of the dual µ-opioid/NOP receptor agonist, BPR1M97, in mice.

Pain ModelSpeciesThis compound Dose (Route)Agonist (Dose, Route)Pain AssayObserved EffectReference
Acute Thermal PainMouse10 mg/kg (i.v.)BPR1M97 (s.c.)Tail-Flick TestReverses BPR1M97-induced antinociception
Acute Mechanical PainMouse10 mg/kg (i.v.)BPR1M97 (s.c.)Tail-Clip TestAttenuates the duration of BPR1M97-induced antinociception

Signaling Pathway

Activation of the NOP receptor by its endogenous ligand N/OFQ initiates a Gi/o-protein coupled signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent downstream effects including the modulation of ion channels, ultimately resulting in reduced neuronal excitability. This compound acts by competitively blocking the binding of N/OFQ or other NOP agonists to the receptor, thereby inhibiting this signaling pathway.

NOP_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N/OFQ_Agonist N/OFQ or NOP Agonist NOP_Receptor NOP Receptor N/OFQ_Agonist->NOP_Receptor Binds & Activates BAN_ORL_24 This compound BAN_ORL_24->NOP_Receptor Blocks Gi/o Gi/o Protein NOP_Receptor->Gi/o Activates AC Adenylyl Cyclase (AC) Gi/o->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel Gi/o->Ca_Channel Inhibits GIRK_Channel GIRK K⁺ Channel Gi/o->GIRK_Channel Activates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability Ca_Channel->Neuronal_Excitability Inhibition leads to GIRK_Channel->Neuronal_Excitability Activation leads to (Hyperpolarization)

Caption: NOP receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

General Preparation and Administration of this compound

a. Formulation for In Vivo Use: A common vehicle for intravenous administration of this compound in rodents is a solution containing DMSO, PEG300, Tween-80, and saline.

  • Stock Solution: Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • Working Solution (for a 1 mL final volume):

    • Take 100 µL of the 50 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of sterile saline to reach a final volume of 1 mL. This protocol yields a 5 mg/mL working solution. Adjust volumes as needed for the desired final concentration and injection volume.

b. Administration: For systemic antagonism studies, intravenous (i.v.) injection into the tail vein is a common route of administration. The volume of injection should be adjusted based on the animal's body weight (e.g., 5-10 mL/kg for mice).

Protocol for Assessing Antagonism in Acute Pain Models (Based on Chao et al., 2020)

This protocol is designed to test the ability of this compound to reverse the antinociceptive effects of a NOP receptor agonist in models of acute thermal and mechanical pain.

a. Animals:

  • Male ICR mice (or other standard strain), weighing 20-25 g.

  • Acclimatize animals to the housing facility for at least 3 days before testing.

  • House animals in a temperature-controlled room with a 12-hour light/dark cycle, with ad libitum access to food and water.

b. Experimental Workflow:

Acute_Pain_Workflow cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_testing Phase 3: Post-Treatment Testing Acclimatization Animal Acclimatization (≥ 3 days) Habituation Habituation to Test Environment Acclimatization->Habituation Baseline Baseline Nociceptive Testing Habituation->Baseline BAN_ORL_24_Admin Administer this compound (e.g., 10 mg/kg, i.v.) or Vehicle Baseline->BAN_ORL_24_Admin Agonist_Admin Administer NOP Agonist (e.g., BPR1M97, s.c.) or Vehicle BAN_ORL_24_Admin->Agonist_Admin Pre-treatment (e.g., 15 min prior) Nociceptive_Tests Nociceptive Testing at Multiple Time Points (e.g., 30, 60, 90, 120 min) Agonist_Admin->Nociceptive_Tests Data_Analysis Data Analysis and Comparison Nociceptive_Tests->Data_Analysis

Caption: Experimental workflow for assessing NOP receptor antagonism in acute pain models.

c. Behavioral Assays:

  • Tail-Flick Test (Thermal Pain):

    • Gently restrain the mouse.

    • Focus a beam of high-intensity light on the ventral surface of the tail, approximately 2-3 cm from the tip.

    • Record the latency (in seconds) for the mouse to flick its tail away from the heat source.

    • A cut-off time (e.g., 10 seconds) must be imposed to prevent tissue damage.

    • Measure baseline latencies before drug administration.

    • After drug administration, measure latencies at predetermined time points (e.g., 30, 60, 90, and 120 minutes).

  • Tail-Clip Test (Mechanical Pain):

    • Gently restrain the mouse.

    • Apply a small, calibrated clip (e.g., an artery clip with protected jaws) to the base of the tail.

    • Record the latency (in seconds) for the mouse to attempt to remove the clip by biting or turning towards it.

    • A cut-off time (e.g., 15 seconds) is used to avoid injury.

    • Follow the same baseline and post-treatment testing schedule as the tail-flick test.

d. Data Analysis:

  • Calculate the percentage of maximum possible effect (%MPE) for the agonist's antinociceptive effect at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Compare the %MPE in the group receiving the agonist alone versus the group receiving this compound plus the agonist using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test). A significant reduction in %MPE in the presence of this compound indicates antagonism.

Representative Protocol for Use in an Inflammatory Pain Model (Carrageenan-Induced Paw Edema)

a. Animals:

  • Male Sprague-Dawley rats (180-220 g) or mice (20-25 g).

b. Induction of Inflammation:

  • Briefly anesthetize the animal (e.g., with isoflurane).

  • Inject 100 µL (for rats) or 50 µL (for mice) of 1% λ-carrageenan in sterile saline into the plantar surface of the right hind paw.

  • The contralateral (left) paw can be injected with saline to serve as a control.

c. Treatment Protocol (Hypothetical Application):

  • To test for antagonism, administer this compound (e.g., 10 mg/kg, i.v.) or vehicle 15-30 minutes before or after the administration of a test analgesic whose mechanism is under investigation. The timing will depend on the experimental question.

d. Behavioral Assays:

  • Thermal Hyperalgesia (Hargreaves Test):

    • Place the animal in a plexiglass chamber on a heated glass floor.

    • Allow the animal to acclimate for at least 15-20 minutes.

    • A radiant heat source is focused onto the plantar surface of the inflamed paw.

    • Record the paw withdrawal latency. A cut-off time (e.g., 20 seconds) is essential.

    • Test both the ipsilateral (carrageenan-injected) and contralateral paws.

    • Measurements are typically taken at baseline (before carrageenan) and at several time points post-carrageenan (e.g., 1, 2, 3, 4 hours).

  • Mechanical Allodynia (von Frey Test):

    • Place the animal on an elevated mesh floor and allow it to acclimate.

    • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the paw.

    • Determine the 50% paw withdrawal threshold using the up-down method.

    • Test both paws at the same time points as the Hargreaves test.

e. Data Analysis:

  • Compare the paw withdrawal latencies or thresholds between the vehicle-treated group and the drug-treated groups at each time point using two-way ANOVA with repeated measures.

Representative Protocol for Use in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)

This protocol outlines the CCI model, a common method for inducing neuropathic pain. This compound could be employed as an antagonist in this model to explore the NOP system's involvement in the maintenance of neuropathic pain or the mechanism of a novel therapeutic.

a. Animals:

  • Male Sprague-Dawley rats (200-250 g).

b. Surgical Procedure (CCI):

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

  • Place the animal in a prone position and make a small incision at the mid-thigh level of the left leg to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Proximal to the sciatic trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.

  • The ligatures should be tightened just enough to cause a slight constriction of the nerve, without arresting epineural blood flow.

  • Close the muscle layer and skin with sutures.

  • Allow the animals to recover. Pain-like behaviors typically develop over several days and can last for weeks.

c. Treatment Protocol (Hypothetical Application):

  • Administer this compound (e.g., 10 mg/kg, i.v.) or vehicle once neuropathic pain is established (e.g., 7-14 days post-surgery) to investigate its effect on reversing established hypersensitivity, or as a pre-treatment to an experimental analgesic.

d. Behavioral Assays:

  • Assess thermal hyperalgesia and mechanical allodynia as described in the inflammatory pain protocol (Section 3d).

  • Testing should be performed at baseline (before surgery) and at multiple time points post-surgery (e.g., days 3, 7, 14, 21) to establish the pain phenotype before drug administration.

  • On the day of drug testing, measure a pre-drug baseline, then administer this compound and/or the test compound and measure responses at various times post-dosing (e.g., 30, 60, 120 minutes).

e. Data Analysis:

  • Analyze the data using two-way ANOVA to compare the effects of treatment over time on paw withdrawal thresholds/latencies between the different treatment groups.

References

BAN ORL 24: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A Potent and Selective NOP Receptor Antagonist

Introduction

BAN ORL 24 is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] It exhibits high affinity for the NOP receptor with IC50 and Ki values in the low nanomolar range, while displaying significantly lower affinity for the classical opioid receptors (μ, δ, and κ).[1][4] This selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of the NOP receptor system in various biological processes, including pain modulation, mood disorders, and substance abuse. This document provides detailed application notes and protocols for the preparation and use of this compound in preclinical research settings.

Physicochemical and Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following tables summarize its key physicochemical properties and solubility in various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1-(phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4′-piperidin]-1′-yl)propyl]-2-pyrrolidinecarboxamide, dihydrochloride
Molecular Formula C₂₇H₃₅N₃O₂ · 2HCl
Molecular Weight 506.51 g/mol
CAS Number 1401463-54-4
Appearance A solid
Purity ≥95% - ≥97%
Storage Store at -20°C

Table 2: Solubility of this compound

SolventSolubilityNotesReference
Water Soluble to 100 mM
DMSO Soluble to 100 mM
H₂O 80 mg/mL (157.94 mM)Sonication is recommended.
DMSO 180 mg/mL (355.37 mM)Sonication is recommended.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 5 mg/mL (9.87 mM)Clear solution. Suitable for in vivo use.
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 5 mg/mL (9.87 mM)Clear solution. Suitable for in vivo use.
10% DMSO, 90% Corn Oil ≥ 5 mg/mL (9.87 mM)Clear solution. Suitable for in vivo use.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR). The endogenous ligand for the NOP receptor is the heptadecapeptide Nociceptin/Orphanin FQ (N/OFQ). Activation of the NOP receptor by N/OFQ initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release. This compound blocks these effects by preventing N/OFQ from binding to the receptor.

The NOP receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of the NOP receptor also leads to the modulation of ion channels, specifically the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels. This results in a hyperpolarization of the cell membrane and a reduction in neuronal excitability. Furthermore, NOP receptor activation can stimulate various mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK.

By antagonizing the NOP receptor, this compound prevents these downstream signaling events.

NOP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP_Receptor NOP Receptor (GPCR) N/OFQ->NOP_Receptor Activates BAN_ORL_24 This compound BAN_ORL_24->NOP_Receptor Antagonizes G_Protein Gαi/o βγ NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates MAPK MAPK Cascade (ERK, p38, JNK) G_Protein->MAPK cAMP cAMP AC->cAMP Produces Neuronal_Excitability ↓ Neuronal Excitability Ca_Channel->Neuronal_Excitability Contributes to K_Channel->Neuronal_Excitability Contributes to

NOP Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

The following protocols provide a general framework for the preparation and use of this compound in common experimental paradigms. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of high-concentration stock solutions of this compound for subsequent dilution into working solutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Bring the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Protect from light.

Protocol 2: Preparation of Working Solutions for In Vitro Experiments

This protocol outlines the dilution of the DMSO stock solution for use in cell-based assays.

Materials:

  • This compound stock solution (from Protocol 1)

  • Appropriate cell culture medium or assay buffer

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations.

  • Ensure that the final concentration of DMSO in the working solution is compatible with the experimental system (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Prepare fresh working solutions for each experiment.

Protocol 3: Preparation of Formulations for In Vivo Administration

This protocol provides examples of vehicle formulations for the systemic administration of this compound to animals. It is crucial to ensure complete dissolution and stability of the compound in the chosen vehicle.

Materials:

  • This compound powder or concentrated stock solution

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl), sterile

  • 20% SBE-β-CD in Saline

  • Corn Oil

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex until a clear and homogenous solution is obtained. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

  • It is recommended to prepare this formulation fresh on the day of the experiment.

Note: The choice of vehicle will depend on the route of administration and the specific experimental requirements. Researchers should perform preliminary studies to ensure the tolerability of the chosen vehicle in their animal model.

Experimental Workflow

The following diagram illustrates a general workflow for conducting experiments using this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (Protocol 1) Start->Prepare_Stock Prepare_Working Prepare Working Solution/Formulation (Protocol 2 or 3) Prepare_Stock->Prepare_Working Experimental_Setup Experimental Setup (In Vitro or In Vivo) Prepare_Working->Experimental_Setup Administer_Compound Administer this compound Experimental_Setup->Administer_Compound Data_Collection Data Collection (e.g., behavioral assays, biochemical analysis) Administer_Compound->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General Experimental Workflow for this compound.

Conclusion

This compound is a powerful and selective tool for elucidating the role of the NOP receptor in health and disease. The information and protocols provided in this document are intended to serve as a guide for researchers to facilitate the effective use of this compound in their studies. Adherence to proper preparation and handling procedures is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Cell-Based Assays Using BAN ORL 24

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAN ORL 24 is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] The NOP receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand N/OFQ are key players in a variety of physiological and pathological processes, including pain modulation, mood regulation, and reward pathways. As a selective antagonist, this compound serves as a critical tool for elucidating the physiological roles of the NOP receptor and for the development of novel therapeutics targeting this system.

These application notes provide detailed protocols for two key functional cell-based assays used to characterize the antagonist activity of this compound at the human NOP receptor: the [³⁵S]GTPγS binding assay and the calcium mobilization assay. These assays are typically performed using Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor (CHO-hNOP).

Mechanism of Action and Signaling Pathway

The NOP receptor primarily couples to inhibitory G proteins of the Gi/o family. Upon activation by an agonist like N/OFQ, the G protein heterotrimer dissociates into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various ion channels, including activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). This signaling cascade ultimately leads to a reduction in neuronal excitability and neurotransmitter release. This compound exerts its antagonistic effect by binding to the NOP receptor and preventing the binding of N/OFQ, thereby blocking the initiation of this downstream signaling cascade.[4][5]

NOP_Signaling_Pathway cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to K_ion_out K_ion_out VGCC VGCC NOP NOP BAN_ORL_24 BAN_ORL_24 G_protein G_protein AC AC GIRK GIRK ATP ATP

Data Presentation

The antagonist properties of this compound have been characterized in various cell-based functional assays. The following tables summarize the quantitative data for this compound, providing key parameters for its binding affinity and functional potency at the NOP receptor and other opioid receptors.

Table 1: Binding Affinity of this compound at Opioid Receptors

ReceptorLigandCell LineAssay TypeKᵢ (nM)IC₅₀ (nM)Reference(s)
NOP This compoundCHORadioligand Binding0.240.27
μ-opioid This compoundCHORadioligand Binding-6700
κ-opioid This compoundCHORadioligand Binding-2500
δ-opioid This compoundCHORadioligand Binding->10000

Table 2: Functional Antagonist Activity of this compound

ReceptorAssay TypeCell LineAgonistpA₂Kₑ (nM)Reference(s)
NOP [³⁵S]GTPγS BindingCHO-hNOPN/OFQ9.62-
NOP Calcium MobilizationCHO-hNOPN/OFQ--

Experimental Protocols

The following are detailed protocols for the [³⁵S]GTPγS binding assay and the calcium mobilization assay to determine the antagonist activity of this compound.

[³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of NOP receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation. Antagonists are evaluated by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials and Reagents:

  • Cell Membranes: Prepared from CHO cells stably expressing the human NOP receptor (CHO-hNOP).

  • [³⁵S]GTPγS: (Specific activity ~1250 Ci/mmol).

  • Guanosine 5'-diphosphate (GDP) .

  • N/OFQ (agonist) .

  • This compound (antagonist) .

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA.

  • Scintillation Cocktail .

  • 96-well Filter Plates (e.g., Millipore Multiscreen).

  • Cell Harvester .

  • Scintillation Counter .

Protocol:

  • Membrane Preparation:

    • Culture CHO-hNOP cells to confluency.

    • Harvest cells and homogenize in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 1 mM EGTA).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). Aliquot and store at -80°C.

  • Assay Procedure:

    • On the day of the experiment, thaw the membrane aliquots on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-10 µg of protein per well.

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the following in order:

      • 50 µL of assay buffer or this compound at various concentrations.

      • 25 µL of N/OFQ at a concentration that gives 80% of its maximal effect (EC₈₀, to be determined in preliminary agonist dose-response experiments). For total binding, add vehicle instead of N/OFQ. For non-specific binding, add a high concentration of unlabeled GTPγS (10 µM).

      • 25 µL of diluted cell membranes (5-10 µg protein).

    • Pre-incubate the plate for 15 minutes at 30°C.

    • Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) and 25 µL of GDP (final concentration ~10 µM).

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration through the pre-wetted 96-well filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of agonist-stimulated specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value of this compound from the resulting inhibition curve using non-linear regression analysis.

    • Calculate the antagonist affinity constant (Kₑ) using the Cheng-Prusoff equation: Kₑ = IC₅₀ / (1 + ([Agonist]/EC₅₀ of Agonist)).

    • For Schild analysis, perform agonist concentration-response curves in the presence of increasing fixed concentrations of this compound to determine the pA₂ value.

Calcium Mobilization Assay

This assay is used to assess G protein coupling and downstream signaling by measuring changes in intracellular calcium concentration. Since the NOP receptor is Gi/o-coupled and does not directly signal through calcium, CHO-hNOP cells are often co-transfected with a promiscuous Gα subunit, such as Gαqi5, which redirects the signal to the Gq pathway, leading to an increase in intracellular calcium upon receptor activation. Antagonists are evaluated by their ability to block this agonist-induced calcium flux.

Materials and Reagents:

  • CHO-hNOP cells co-expressing a promiscuous Gα protein (e.g., Gαqi5) .

  • Cell Culture Medium: (e.g., DMEM/F-12 with 10% FBS, antibiotics, and selection agents).

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (an anion-exchange inhibitor to prevent dye leakage).

  • N/OFQ (agonist) .

  • This compound (antagonist) .

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Black, clear-bottom 96- or 384-well microplates .

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Culture and Plating:

    • Culture the CHO-hNOP-Gαqi5 cells in appropriate culture medium.

    • The day before the assay, seed the cells into black, clear-bottom microplates at a density of 20,000-40,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • On the day of the assay, prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and a stock solution of N/OFQ in assay buffer.

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Program the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) before and after the addition of compounds.

    • Establish a baseline fluorescence reading for each well.

    • Add this compound at various concentrations to the wells and incubate for a specified period (e.g., 5-15 minutes).

    • Add N/OFQ at a concentration that gives 80% of its maximal effect (EC₈₀) to stimulate the calcium response.

    • Continuously record the fluorescence signal for 1-3 minutes after agonist addition.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the percentage of the maximal agonist-induced calcium response against the log concentration of this compound.

    • Determine the IC₅₀ value of this compound from the inhibition curve.

    • Calculate the antagonist affinity constant (Kₑ) using the Cheng-Prusoff equation.

    • Perform Schild analysis by generating agonist concentration-response curves in the presence of fixed concentrations of this compound to determine the pA₂ value.

Mandatory Visualizations

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (CHO-hNOP) Membrane_Prep 2. Membrane Preparation (for GTPγS Assay) Cell_Culture->Membrane_Prep Cell_Plating 2. Cell Plating (for Calcium Assay) Cell_Culture->Cell_Plating Reagent_Prep 3. Reagent Preparation (this compound, Agonist, Buffers) Incubation 4. Incubation with This compound Reagent_Prep->Incubation Stimulation 5. Agonist Stimulation (N/OFQ) Incubation->Stimulation Detection 6. Signal Detection Stimulation->Detection Curve_Fitting 7. Concentration-Response Curve Fitting Detection->Curve_Fitting Parameter_Calc 8. Calculation of IC₅₀, Kₑ, and pA₂ Curve_Fitting->Parameter_Calc

References

Application Notes and Protocols: BAN ORL 24 in Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAN ORL 24 is a highly potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] With a high binding affinity for the NOP receptor, this compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NOP receptor system.[1][3] Emerging evidence suggests the involvement of the NOP receptor in various aspects of cancer biology, making this compound a molecule of significant interest in oncological research.

Recent studies have indicated that the NOP receptor is overexpressed in certain cancer types, such as non-small cell lung cancer (NSCLC), and its expression levels may correlate with patient prognosis. This suggests that the NOP receptor signaling pathway could be a potential therapeutic target. While direct anti-tumor effects of this compound are currently under investigation, its utility lies in its ability to selectively block the NOP receptor, thereby enabling researchers to elucidate the role of this receptor in cancer cell proliferation, apoptosis, migration, and in the tumor microenvironment.

A patent has described the use of neuropeptide signaling modulators, including this compound, for the treatment of cancer by modulating the anti-cancer immune response and potentially decreasing cancer cell growth and metastasis. This highlights the potential of this compound as a tool to explore novel therapeutic avenues in oncology.

These application notes provide an overview of the potential applications of this compound in cancer research models, along with detailed protocols for in vitro experimentation.

Data Presentation

The following table summarizes the key pharmacological data for this compound.

ParameterValueCell LineReference
Ki (NOP receptor) 0.24 nMCHO
IC50 (MOR) 0.224 µM-
IC50 (NOR) 50 µM-

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound on Cancer Cell Proliferation

This protocol is designed to assess the effect of NOP receptor antagonism by this compound on the proliferation of cancer cell lines, particularly those with known NOP receptor expression.

Materials:

  • Cancer cell line of interest (e.g., NSCLC cell line)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Prepare a vehicle control with the same final concentration of the solvent. A working concentration of 100 nM has been effectively used in cell culture studies.

  • Treatment: Remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Assay: At each time point, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value, if applicable.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol allows for the investigation of the effect of this compound on intracellular signaling pathways downstream of the NOP receptor. Based on existing literature, pathways of interest could include MAPK/ERK and PI3K/Akt.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-p-CREB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 100 nM) or vehicle control for a specified time (e.g., 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Diagram 1: Proposed Mechanism of Action of this compound

BAN_ORL_24_MoA cluster_membrane Cell Membrane NOP_Receptor NOP Receptor (ORL1) Signaling_Cascade Downstream Signaling Cascade NOP_Receptor->Signaling_Cascade Initiates Nociceptin Nociceptin (N/OFQ) Nociceptin->NOP_Receptor Activates BAN_ORL_24 This compound BAN_ORL_24->NOP_Receptor Blocks Cellular_Response Cancer Cell Proliferation, Survival, Migration Signaling_Cascade->Cellular_Response Promotes experimental_workflow start Cancer Cell Culture (e.g., NSCLC) treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment proliferation Cell Proliferation Assay (MTT / WST-1) treatment->proliferation western_blot Western Blot Analysis (p-ERK, p-Akt, etc.) treatment->western_blot data_analysis Data Analysis and Interpretation proliferation->data_analysis western_blot->data_analysis end Elucidation of NOP Receptor Role data_analysis->end NOP_signaling NOP_Receptor NOP Receptor G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits MAPK_Pathway MAPK/ERK Pathway G_Protein->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway G_Protein->PI3K_Pathway cAMP cAMP AC->cAMP Decreases Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Survival Cell Survival PI3K_Pathway->Survival

References

Application Notes and Protocols for Radioligand Binding Assay with BAN ORL 24

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAN ORL 24 is a potent and highly selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor.[1][2][3][4] The NOP receptor system is implicated in a variety of physiological processes, including pain modulation, anxiety, and locomotion.[5] Understanding the binding characteristics of compounds like this compound to the NOP receptor is crucial for the development of novel therapeutics targeting this system. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human NOP receptor.

Quantitative Data Summary

The following table summarizes the binding affinity and potency of this compound for the NOP receptor and its selectivity over other opioid receptors. This data has been compiled from various studies and is presented for comparative purposes.

CompoundAssay TypeReceptorCell LineRadioligandParameterValue (nM)
This compound Radioligand BindingHuman NOPCHO-Ki0.24
This compound [³⁵S]GTPγS BindingHuman NOPCHO-IC₅₀0.27
This compound Radioligand BindingHuman κ-opioidCHO-IC₅₀2500
This compound Radioligand BindingHuman μ-opioidCHO-IC₅₀6700
This compound Radioligand BindingHuman δ-opioidCHO-IC₅₀>10000

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the NOP receptor.

Materials and Reagents
  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

  • Radioligand: [³H]-Nociceptin/Orphanin FQ ([³H]-N/OFQ) or [³H]-UFP-101. The choice of radioligand may depend on availability and specific experimental goals.

  • Competitor: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled NOP receptor agonist or antagonist, such as N/OFQ (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.5% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A commercially available cocktail suitable for tritium counting.

  • Equipment:

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

    • Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester).

    • Liquid scintillation counter.

    • Standard laboratory equipment (pipettes, tubes, etc.).

Experimental Procedure
  • Membrane Preparation:

    • CHO-hNOP cells are harvested and homogenized in an appropriate buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 20-40 µg per well. The protein concentration should be determined using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.

    • Total Binding: Add 150 µL of the membrane preparation, 50 µL of assay buffer, and 50 µL of the radioligand solution.

    • Non-specific Binding: Add 150 µL of the membrane preparation, 50 µL of the non-specific binding control (e.g., 1 µM N/OFQ), and 50 µL of the radioligand solution.

    • Competitive Binding: Add 150 µL of the membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of the radioligand solution. The radioligand should be used at a concentration close to its Kd value.

  • Incubation:

    • Incubate the plate for 60 minutes at 30°C with gentle agitation. The optimal incubation time should be determined by association kinetics experiments to ensure equilibrium is reached.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filters for at least 30 minutes at 50°C.

    • Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis
  • Specific Binding Calculation:

    • Specific Binding = Total Binding - Non-specific Binding.

  • IC₅₀ Determination:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

  • Ki Calculation:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prep_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prep_reagents->setup_assay incubation Incubate (60 min @ 30°C) setup_assay->incubation filtration Rapid Vacuum Filtration (Wash to remove unbound ligand) incubation->filtration counting Scintillation Counting (Measure bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Workflow for the this compound radioligand binding assay.

NOP Receptor Signaling Pathway

NOP_Receptor_Signaling ligand N/OFQ (Agonist) receptor NOP Receptor (GPCR) ligand->receptor Binds & Activates antagonist This compound (Antagonist) antagonist->receptor Binds & Blocks g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase camp ↓ cAMP Production adenylyl_cyclase->camp cellular_response Cellular Response (e.g., modulation of ion channels) camp->cellular_response

Caption: Simplified signaling pathway of the NOP receptor.

References

Application Notes and Protocols for BAN ORL 24 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAN ORL 24 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] The NOP receptor system is implicated in a wide range of physiological and pathological processes, including pain, mood, anxiety, and addiction.[3][4] As a selective antagonist, this compound is a valuable pharmacological tool for investigating the role of the NOP receptor in various behavioral paradigms. These application notes provide detailed protocols for the use of this compound in preclinical behavioral studies.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the NOP receptor, thereby blocking the actions of its endogenous ligand, N/OFQ. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the NOP receptor by agonists leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. This cascade of events ultimately leads to a reduction in neuronal excitability and neurotransmitter release. By antagonizing the NOP receptor, this compound prevents these downstream signaling events, thereby disinhibiting neuronal activity in specific brain circuits.

NOP_Signaling_Pathway BAN_ORL_24 This compound NOP_Receptor NOP Receptor (ORL1) BAN_ORL_24->NOP_Receptor Antagonizes G_Protein Gi/o NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel (GIRK) G_Protein->K_Channel Activates cAMP ↓ cAMP Ca_Influx ↓ Ca²⁺ Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) Neuronal_Activity ↓ Neuronal Excitability

Figure 1: Simplified NOP receptor signaling pathway antagonized by this compound.

Data Presentation

In Vitro Pharmacological Profile of this compound
ParameterSpeciesCell Line/TissueValueReference
Ki (NOP Receptor) HumanCHO Cells0.24 nM
IC50 (NOP Receptor) HumanCHO Cells0.27 nM
IC50 (μ-opioid receptor) Human-6700 nM
IC50 (κ-opioid receptor) Human-2500 nM
IC50 (δ-opioid receptor) Human->10000 nM
In Vivo Data for this compound and Other NOP Receptor Antagonists
CompoundSpeciesBehavioral TestDoseRoute of AdministrationEffectReference
This compound MouseThermal Antinociception10 mg/kgi.v.Attenuated agonist-induced antinociception.
SB-612111 MouseElevated Plus Maze10 mg/kgi.p.Reversed anxiogenic-like behavior in stressed mice.
SB-612111 MouseTail Suspension Test10 mg/kgi.p.Attenuated depressive-like symptoms.
LY2940094 HumanMajor Depressive Disorder40 mg/dayoralReduced depressive symptoms.
UFP-101 RatChronic Mild Stress5, 10, 20 nmoli.c.v.Reversed anhedonia.
UFP-101 MouseForced Swim Test10 nmoli.c.v.Reduced immobility time.
J-113397 RatParkinsonism ModelNot specified-Additive anti-akinetic effect with L-DOPA.

Experimental Protocols

General Preparation and Administration of this compound

Vehicle Preparation: this compound is soluble in both water (up to 100 mM) and DMSO (up to 100 mM). For in vivo studies, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with saline (0.9% NaCl) or sterile water to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid vehicle-induced behavioral effects.

Route of Administration: The choice of administration route depends on the experimental design.

  • Intravenous (i.v.) injection: Provides rapid and complete bioavailability. A dose of 10 mg/kg has been reported to be effective in mice.

  • Intraperitoneal (i.p.) injection: A common and less stressful alternative to i.v. injection for systemic administration in rodents.

  • Subcutaneous (s.c.) injection: Another option for systemic administration, often providing a slower absorption rate compared to i.p.

  • Intracerebroventricular (i.c.v.) injection: For direct central nervous system administration, bypassing the blood-brain barrier. This is useful for confirming central effects of the drug.

Dose Selection: Based on available data for this compound and other NOP antagonists, a starting dose range of 1-10 mg/kg for systemic administration (i.p. or s.c.) is recommended for initial dose-finding studies. A pilot study to determine the optimal dose for a specific behavioral paradigm is highly advised.

Experimental Workflow for a Behavioral Study

Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation handling Handling and Habituation (3-5 days) acclimation->handling baseline Baseline Behavioral Testing (Optional) handling->baseline randomization Randomization into Groups (Vehicle, this compound doses) baseline->randomization drug_prep This compound Preparation administration Drug Administration drug_prep->administration randomization->administration behavioral_test Behavioral Testing (e.g., EPM, FST, CPP) administration->behavioral_test data_collection Data Collection and Analysis behavioral_test->data_collection end End data_collection->end

Figure 2: General experimental workflow for a behavioral study using this compound.

Detailed Methodologies for Key Experiments

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Materials:

  • Elevated plus maze apparatus

  • Video tracking system and software

  • This compound solution and vehicle

  • Rodents (mice or rats)

Protocol:

  • Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes prior to testing.

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using the video tracking system.

  • Data Analysis:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of locomotor activity).

  • Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect. It is crucial to ensure that any observed effects are not due to changes in general locomotor activity.

Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a common screening tool for antidepressants. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.

Materials:

  • Cylindrical container (e.g., 25 cm height, 10 cm diameter for mice)

  • Water at 23-25°C

  • Video camera for recording

  • This compound solution and vehicle

  • Rodents (mice or rats)

Protocol:

  • Habituation: Acclimate animals to the testing room for at least 60 minutes.

  • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test. A chronic administration paradigm (e.g., once daily for 7-14 days) may be more relevant for assessing antidepressant-like effects.

  • Test Procedure:

    • Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet (approximately 15 cm for mice).

    • Gently place the animal into the water.

    • Record the session for 6 minutes.

  • Data Analysis:

    • Score the last 4 minutes of the test for:

      • Immobility time: Time spent floating motionless or making only small movements necessary to keep the head above water.

      • Swimming time: Time spent actively moving around the cylinder.

      • Climbing time: Time spent making active movements with forepaws in and out of the water, usually directed against the walls.

  • Interpretation: A significant decrease in immobility time is indicative of an antidepressant-like effect. It is important to distinguish between swimming and climbing behavior, as different classes of antidepressants can selectively affect these parameters.

Conditioned Place Preference (CPP) for Reward and Aversion

The CPP paradigm is used to assess the rewarding or aversive properties of a drug. The test involves associating a specific environment with the drug's effects.

Materials:

  • CPP apparatus with at least two distinct compartments

  • Video tracking system and software

  • This compound solution and vehicle

  • Rodents (mice or rats)

Protocol:

  • Pre-conditioning (Baseline Preference):

    • On day 1, place the animal in the central compartment and allow free access to all compartments for 15-20 minutes.

    • Record the time spent in each compartment to determine any initial preference. An unbiased design is generally preferred.

  • Conditioning: This phase typically lasts for 4-8 days.

    • Drug Pairing: On alternating days, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) and confine the animal to one of the compartments (the drug-paired compartment) for 30 minutes.

    • Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the other compartment (the vehicle-paired compartment) for 30 minutes.

  • Post-conditioning (Test):

    • The day after the last conditioning session, place the animal in the central compartment with free access to all compartments (in a drug-free state).

    • Record the time spent in each compartment for 15-20 minutes.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and post-conditioning phases.

  • Interpretation:

    • A significant increase in time spent in the drug-paired compartment suggests that this compound has rewarding properties.

    • A significant decrease in time spent in the drug-paired compartment indicates aversive properties.

    • This paradigm can also be used to investigate if this compound can block the rewarding effects of other drugs of abuse by co-administering it with the substance of interest during the conditioning phase.

Conclusion

This compound is a valuable tool for elucidating the role of the NOP receptor in complex behaviors. The protocols outlined above provide a framework for conducting behavioral studies with this compound. Researchers should carefully consider the experimental design, including dose selection, route of administration, and appropriate behavioral assays, to obtain robust and meaningful data. As with any pharmacological study, proper controls and careful interpretation of the results are essential for advancing our understanding of the NOP receptor system and its therapeutic potential.

References

Troubleshooting & Optimization

optimizing BAN ORL 24 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of BAN ORL 24 for maximum efficacy in preclinical research settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective, orally bioavailable small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2 (MAPK/ERK Kinase 1/2). By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2 (Extracellular Signal-Regulated Kinase 1/2), a key downstream effector in the pathway. This pathway is frequently dysregulated in various cancer types, making this compound a relevant compound for oncological research.

MEK_ERK_Signaling_Pathway Figure 1: this compound Mechanism of Action Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates BAN_ORL_24 This compound BAN_ORL_24->MEK Inhibits

Figure 1: this compound inhibits the MEK/ERK signaling pathway.

Q2: How do I determine the optimal starting dose for my in vitro experiments?

The optimal starting dose for in vitro experiments should be determined by performing a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) value in your specific cell line(s) of interest. We recommend a 10-point, 3-fold serial dilution starting from a high concentration of 10 µM. The IC50 can vary depending on the genetic background of the cell line (e.g., BRAF or KRAS mutation status).

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell Line Cancer Type Key Mutation IC50 (nM) Assay Type
A375 Melanoma BRAF V600E 8 Cell Viability (72h)
HT-29 Colorectal BRAF V600E 15 Cell Viability (72h)
HCT116 Colorectal KRAS G13D 150 Cell Viability (72h)
A549 Lung KRAS G12S >1000 Cell Viability (72h)

| MCF-7 | Breast | PIK3CA E545K | >5000 | Cell Viability (72h) |

Q3: How can I confirm that this compound is engaging its target (MEK1/2) in my cells?

Target engagement can be confirmed by measuring the phosphorylation status of ERK1/2 (p-ERK), the direct downstream substrate of MEK1/2. A dose-dependent reduction in p-ERK levels upon treatment with this compound indicates successful target engagement. Western blotting is the most common method for this assessment. We recommend treating cells for 2-4 hours before lysis to observe maximal p-ERK inhibition.

Q4: My in vitro results show high variability. What are the common causes?

High variability in in vitro assays can stem from several factors:

  • Cell Health and Passage Number: Ensure cells are healthy, free of contamination, and within a consistent, low passage number range.

  • Compound Solubility: this compound is soluble in DMSO. Ensure the final DMSO concentration in your media is consistent across all wells and typically does not exceed 0.1% to avoid solvent-induced toxicity.

  • Assay Timing: For proliferation assays, the timing of compound addition and the final readout (e.g., 48, 72, 96 hours) should be kept consistent.

  • Seeding Density: Inconsistent initial cell seeding density can lead to significant variability in proliferation and viability readouts.

Troubleshooting Guides

Issue 1: No significant inhibition of cell proliferation observed at expected IC50 concentrations.

Troubleshooting_No_Inhibition Figure 2: Troubleshooting Lack of Efficacy Start Start: No significant cell proliferation inhibition CheckPathway Is the MEK/ERK pathway a key driver in your cell line? Start->CheckPathway CheckTarget Assess p-ERK levels by Western Blot (See Protocol 2) CheckPathway->CheckTarget Yes Resistance Pathway is not primary driver or cells have resistance mechanisms (e.g., pathway reactivation, bypass tracks). CheckPathway->Resistance No / Unsure TargetInhibited Is p-ERK inhibited? CheckTarget->TargetInhibited TargetInhibited->Resistance Yes CheckCompound Check compound integrity. Verify stock concentration. Test on a sensitive cell line (e.g., A375). TargetInhibited->CheckCompound No End Problem Solved CheckCompound->End

Figure 2: Decision tree for troubleshooting lack of efficacy.

Issue 2: Inconsistent results in in vivo xenograft studies.

For in vivo studies, inconsistent tumor growth inhibition can be related to dosing, formulation, or the tumor model itself.

  • Pharmacokinetics (PK): Ensure the dosing schedule is sufficient to maintain drug exposure above the target inhibitory concentration. Refer to the PK data below.

  • Formulation: this compound is formulated in 0.5% methylcellulose / 0.2% Tween-80 for oral gavage. Ensure the compound is fully suspended before each dose.

  • Tumor Heterogeneity: In vivo tumors can be heterogeneous. Ensure tumors are of a consistent size before randomizing animals into treatment groups.

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Nude Mice (Oral Gavage, 10 mg/kg)

Parameter Value Unit
Tmax 2 hours
Cmax 1,250 ng/mL
AUC(0-24h) 9,800 h*ng/mL

| T½ (half-life) | 6.5 | hours |

Experimental Protocols

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for determining the dose-response of this compound in a 96-well format.

  • Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium, starting from 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Dosing: Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Lysis and Readout:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results using a non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Protocol 2: Western Blot for p-ERK Inhibition

This protocol assesses target engagement by measuring p-ERK levels.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (20-30 µg per lane) and run on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry can be used to quantify the p-ERK/total ERK ratio.

Dose_Optimization_Workflow Figure 3: General Workflow for Dose Optimization Start Start: Dose Optimization InVitro In Vitro Studies Start->InVitro IC50 Determine IC50 (Protocol 1) InVitro->IC50 Target Confirm Target Engagement (p-ERK Western, Protocol 2) IC50->Target InVivo In Vivo Studies Target->InVivo PK Pharmacokinetics (PK) (Single Dose) InVivo->PK Efficacy Xenograft Efficacy Study (Dose Escalation) PK->Efficacy PD Pharmacodynamics (PD) (p-ERK in Tumors) Efficacy->PD OptimalDose Define Optimal Biological Dose PD->OptimalDose

Figure 3: A general workflow for optimizing this compound dosage.

troubleshooting BAN ORL 24 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with BAN ORL 24.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound?

A1: this compound is reported to be soluble in both water and dimethyl sulfoxide (DMSO).[1][2] Specific solubility data from various suppliers is summarized in the table below.

Q2: What is this compound?

A2: this compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP receptor).[1][3][4] It is used in research to study the physiological roles of the NOP receptor, with potential applications in neuroscience and cancer research.

Q3: What are the chemical properties of this compound?

A3: this compound is available as a dihydrochloride salt or a free base. Its molecular weight is 506.51 g/mol (as the dihydrochloride salt).

Quantitative Solubility Data

SolventConcentrationNotesSource
WaterUp to 100 mMDihydrochloride salt
DMSOUp to 100 mMDihydrochloride salt
Water80 mg/mL (157.94 mM)Dihydrochloride salt, sonication recommended
DMSO180 mg/mL (355.37 mM)Dihydrochloride salt, sonication recommended
DMSO10 mM-

Troubleshooting Guide

Q1: I am having trouble dissolving this compound even though it is reported to be soluble. What should I do?

A1: If you are experiencing difficulty dissolving this compound, consider the following steps:

  • Sonication: Several suppliers recommend sonication to aid dissolution. Place your vial in a sonicator bath for several minutes.

  • Gentle Heating: Gently warming the solution (e.g., in a 37°C water bath) can help increase solubility. Avoid excessive heat, which could degrade the compound.

  • Vortexing: Vigorous vortexing can also help to break up any clumps of powder and facilitate dissolution.

  • Fresh Solvent: Ensure that your solvent is fresh and of high purity. Contaminants in the solvent can sometimes affect solubility.

Q2: My this compound solution appears to have precipitated after storage. What happened and how can I fix it?

A2: Precipitation upon storage, especially at low temperatures, can occur if the concentration of the solution is near its saturation point. To redissolve the precipitate, you can try the following:

  • Bring the solution to room temperature.

  • Vortex the solution vigorously.

  • If vortexing is insufficient, sonicate the solution for 5-10 minutes.

  • Gentle warming in a water bath may also be effective.

To prevent future precipitation, consider storing your stock solutions at room temperature if they will be used within a short period, or prepare slightly more dilute stock solutions if long-term cold storage is required.

Q3: Can I dissolve this compound in phosphate-buffered saline (PBS) or other buffers?

A3: While this compound is soluble in water, its solubility in buffered solutions may vary depending on the pH and the presence of other salts. It is generally recommended to prepare a high-concentration stock solution in water or DMSO and then dilute it to the final working concentration in your desired buffer. This approach minimizes the risk of solubility issues in the final experimental medium. Always perform a small test to ensure compatibility and solubility in your specific buffer system before preparing a large volume.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in Water

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass = 0.010 mol/L * 0.001 L * 506.51 g/mol * 1000 mg/g = 5.065 mg

  • Weigh the compound: Carefully weigh out 5.065 mg of this compound (dihydrochloride) powder.

  • Add solvent: Add 1 mL of sterile, deionized water to the vial containing the this compound powder.

  • Facilitate dissolution:

    • Vortex the solution for 1-2 minutes.

    • If the compound has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for a few minutes.

  • Storage: Once fully dissolved, the stock solution can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dissolution_steps Dissolution Methods cluster_storage Storage weigh Weigh this compound Powder add_solvent Add Solvent (Water or DMSO) weigh->add_solvent dissolve Facilitate Dissolution add_solvent->dissolve vortex Vortex dissolve->vortex sonicate Sonicate dissolve->sonicate warm Gentle Warming dissolve->warm store Store at -20°C or -80°C dissolve->store Fully Dissolved

Figure 1. Experimental workflow for solubilizing this compound.

signaling_pathway cluster_cell Cell Membrane NOP_receptor NOP Receptor G_protein G Protein (Gi/o) NOP_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP BAN_ORL_24 This compound BAN_ORL_24->NOP_receptor Blocks Nociceptin Nociceptin/Orphanin FQ Nociceptin->NOP_receptor Activates

Figure 2. Signaling pathway showing this compound as a NOP receptor antagonist.

References

minimizing off-target effects of BAN ORL 24

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions to minimize off-target effects during experiments with the hypothetical kinase inhibitor, BAN ORL 24.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with the known function of the primary target of this compound. Could this be due to off-target effects?

A1: Yes, an unexpected phenotype is a common sign of potential off-target activity. If the observed effects are in pathways unrelated to the primary target's function, it is critical to investigate potential off-target interactions.[1] To begin troubleshooting, consider performing a dose-response experiment to determine if the phenotype correlates with the IC50 of this compound for its primary target. A significant difference in potency between the on-target and the off-target effect may suggest an off-target liability.[1] Using a structurally similar but inactive analog of your inhibitor as a negative control can also be a powerful tool to distinguish on-target from off-target effects.[1]

Q2: Our inhibitor, this compound, appears highly specific in biochemical assays but shows signs of off-target effects or lower efficacy in cell-based assays. What could be the reason for this discrepancy?

A2: This is a common challenge in drug development. Several factors can contribute to this discrepancy:

  • ATP Concentration: In vitro kinase assays are often conducted at ATP concentrations much lower than physiological levels to enhance inhibitor potency. An inhibitor that appears potent in a low-ATP in vitro assay may be less effective in the high-ATP environment of a cell.[2]

  • Cellular Context: Recombinant enzymes used in biochemical assays may not fully represent the native kinase within a cell, which can be part of larger protein complexes or have post-translational modifications affecting inhibitor binding.[3]

  • Non-Kinase Off-Targets: The inhibitor might be interacting with non-kinase proteins within the cell, which would not be identified in a kinase-specific screening panel.

  • Compound Properties: Issues like poor cell permeability, rapid metabolism, or efflux by cellular transporters can reduce the intracellular concentration of the inhibitor, leading to lower efficacy.

Q3: How can we experimentally confirm a suspected off-target interaction of this compound?

A3: A multi-pronged approach is recommended to confirm a suspected off-target interaction:

  • Direct Enzymatic Assay: Test this compound in a direct in vitro assay with the purified, suspected off-target kinase to obtain a quantitative measure of inhibition (e.g., IC50).

  • Cellular Target Engagement: Confirm that the inhibitor engages the off-target kinase within a cellular environment using methods like the Cellular Thermal Shift Assay (CETSA) or by monitoring the phosphorylation of a known downstream substrate of the off-target protein via Western blot.

  • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the suspected off-target protein. If the resulting phenotype is similar to that observed with this compound treatment, it strengthens the evidence for the off-target interaction.

  • Rescue Experiments: In a cell line, overexpress a drug-resistant mutant of the intended target. If this rescues the on-target effects but not the unexpected phenotype, it points towards an off-target effect.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.

Possible CauseTroubleshooting StepExpected Outcome
Off-Target Kinase Inhibition 1. Perform a broad kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that target the same primary kinase.1. Identification of specific off-targets responsible for cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.
Inappropriate Dosage 1. Conduct a detailed dose-response curve to find the lowest effective concentration. 2. Consider alternative dosing strategies, such as dose interruption or reduction in your experimental design.1. Minimized cytotoxicity while maintaining the desired on-target effect. 2. Reduced off-target binding by using a lower inhibitor concentration.
Compound Solubility Issues 1. Verify the solubility of this compound in your cell culture media. 2. Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not the source of toxicity.1. Prevention of compound precipitation, which can lead to non-specific effects and inaccurate results.

Issue 2: Inconsistent or unexpected experimental results across different assays or cell lines.

Possible CauseTroubleshooting StepExpected Outcome
Activation of Compensatory Signaling Pathways 1. Use Western blotting to check for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.1. A clearer understanding of the cellular response to this compound. 2. More consistent and interpretable data.
Inhibitor Instability 1. Check the stability of this compound under your specific experimental conditions (e.g., in media at 37°C over time).1. Assurance that the observed effects are due to the inhibitor and not its degradation products.
Cell Line-Specific Effects 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent or specific to a particular cellular context.1. Helps to differentiate between general off-target effects and those that are cell line-dependent.

Quantitative Data Summary

The following tables present hypothetical selectivity and cellular potency data for this compound.

Table 1: Biochemical Selectivity of this compound against a Panel of Kinases

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 5 1x
Off-Target Kinase B5010x
Off-Target Kinase C25050x
Off-Target Kinase D1,500300x
Off-Target Kinase E>10,000>2000x

Lower IC50 values indicate higher potency. A higher fold selectivity indicates greater specificity for the primary target.

Table 2: Comparison of Biochemical and Cellular Potency of this compound

Assay TypeMetricValue (nM)
Biochemical Assay (On-Target)IC505
Cellular Assay (On-Target Phosphorylation)IC5075
Cellular Assay (Phenotypic - e.g., Apoptosis)EC50500
Cellular Assay (Cytotoxicity)CC502,500

Discrepancies between biochemical and cellular IC50 values can suggest issues with cell permeability or high intracellular ATP competition. A large gap between phenotypic EC50 and cytotoxicity CC50 is desirable.

Experimental Protocols

Protocol 1: Kinome Profiling for Off-Target Identification

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) for a single-point screen. For dose-response profiling, prepare a serial dilution series.

  • Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel that includes a broad representation of the human kinome.

  • Binding or Activity Assay: The assay is typically a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase. Alternatively, an enzymatic activity assay measures the inhibition of substrate phosphorylation.

  • Data Analysis: Results are often expressed as percent inhibition relative to a control. Hits are identified as kinases that show significant inhibition (e.g., >50% at 1 µM). Follow-up with dose-response assays to determine IC50 values for significant off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to its intended target and potential off-targets in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture cells to a suitable density and treat with this compound at various concentrations, including a vehicle control.

  • Heating Profile: After treatment, heat the intact cells at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Primary_Target Primary Target (Kinase A) Receptor->Primary_Target Activates Downstream_1 Downstream Effector 1 Primary_Target->Downstream_1 Phosphorylates Downstream_2 Downstream Effector 2 Downstream_1->Downstream_2 Activates TF Transcription Factor Downstream_2->TF Translocates Off_Target Off-Target (Kinase B) Off_Target_Effector Off-Target Effector Off_Target->Off_Target_Effector Phosphorylates Adverse_Effect Adverse Effect Off_Target_Effector->Adverse_Effect Gene_Expression Gene Expression (Desired Effect) TF->Gene_Expression BAN_ORL_24 This compound BAN_ORL_24->Primary_Target Inhibits (On-Target) BAN_ORL_24->Off_Target Inhibits (Off-Target)

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow start Start: Unexpected Cellular Phenotype Observed kinome_scan 1. Broad Kinome Profiling (e.g., >400 kinases, 1µM) start->kinome_scan identify_hits 2. Identify Off-Target Hits (e.g., >50% inhibition) kinome_scan->identify_hits dose_response 3. Determine IC50 for Hits in Biochemical Assays identify_hits->dose_response cellular_engagement 4. Confirm Target Engagement in Cells (e.g., CETSA, Western Blot) dose_response->cellular_engagement functional_validation 5. Functional Validation (e.g., siRNA, CRISPR Knockdown) cellular_engagement->functional_validation phenocopy Does Knockdown Phenocopy This compound Treatment? functional_validation->phenocopy conclusion_off_target Conclusion: Phenotype is likely due to specific off-target inhibition. phenocopy->conclusion_off_target Yes conclusion_on_target Conclusion: Phenotype is likely due to complex on-target signaling or non-kinase off-target. phenocopy->conclusion_on_target No

Caption: Workflow for investigating off-target effects.

Troubleshooting_Tree start Inconsistent results between biochemical and cellular assays? solubility Check compound solubility and stability in media start->solubility Yes permeability Assess cell permeability (e.g., PAMPA assay) start->permeability Yes efflux Test for active efflux (e.g., use P-gp inhibitor) start->efflux Yes atp_competition Perform biochemical assay at high ATP concentration (1-5 mM) start->atp_competition Yes root_cause Identify Root Cause solubility->root_cause permeability->root_cause efflux->root_cause cet_assay Confirm cellular target engagement (CETSA) atp_competition->cet_assay cet_assay->root_cause

Caption: Decision tree for troubleshooting assay discrepancies.

References

Technical Support Center: Enhancing the Solution Stability of BAN ORL 24

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing BAN ORL 24, ensuring its stability in solution is paramount for reproducible and accurate experimental outcomes. This technical support center provides essential guidance on identifying and mitigating stability issues, offering troubleshooting advice and frequently asked questions to support your research.

Troubleshooting Guide

This guide addresses common problems encountered with this compound solution stability.

Problem Potential Cause Recommended Solution
Precipitation or Cloudiness Poor solubility, pH of the solution is at or near the isoelectric point (pI) of this compound, or aggregation.Ensure the appropriate solvent is used as recommended by the supplier (e.g., water or DMSO).[1][2] Adjust the pH of the buffer to be at least 1-2 units away from the pI. Consider the addition of solubilizing excipients such as PEG300 or SBE-β-CD.[3] If precipitation occurs, gentle heating and/or sonication may aid dissolution.[3]
Loss of Activity Chemical degradation (e.g., hydrolysis, oxidation) or physical instability (e.g., aggregation, adsorption to container surfaces).Prepare solutions fresh and use them promptly. For storage, aliquot solutions and store at -20°C or -80°C for no longer than one month. Avoid repeated freeze-thaw cycles. Use buffers with a pH of 5-6 for improved stability. To prevent oxidation, consider purging the solution with an inert gas like nitrogen.
Inconsistent Results Inaccurate concentration due to degradation or adsorption, or variability in solution preparation.Quantify the concentration of this compound before each experiment using a validated analytical method such as HPLC. Prepare solutions consistently using a standardized protocol. Use low-adsorption labware (e.g., polypropylene tubes).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is available as a hydrochloride salt which is soluble in water and DMSO. For in vivo studies, specific formulations using co-solvents like DMSO, PEG300, Tween-80, and saline, or SBE-β-CD in saline have been reported. Always refer to the manufacturer's product data sheet for the specific lot you are using.

Q2: How should I store this compound solutions to ensure stability?

A2: For short-term storage, it is recommended to keep solutions at 2-8°C. For long-term storage, aliquoting the solution into single-use volumes and storing at -20°C or -80°C is advised to minimize degradation from repeated freeze-thaw cycles. Stock solutions stored at -80°C should be used within six months.

Q3: What are the primary degradation pathways for peptides like this compound in solution?

A3: Peptides in aqueous solutions are susceptible to both chemical and physical degradation. Chemical instability includes hydrolysis (cleavage of peptide bonds), oxidation (particularly of residues like methionine and cysteine), deamidation, and isomerization. Physical instability involves processes like aggregation, precipitation, and adsorption to surfaces.

Q4: How does pH affect the stability of this compound in solution?

A4: The pH of a solution is a critical factor influencing peptide stability. It can affect the rates of hydrolysis and other chemical degradation reactions. Each peptide has an optimal pH range for stability. For general peptide stability, a pH range of 5-6 is often recommended. It is crucial to determine the optimal pH for this compound through stability studies.

Q5: Can I do anything to prevent oxidation of this compound in my experiments?

A5: Yes. To minimize oxidation, you can prepare solutions in deoxygenated buffers. This can be achieved by purging the solvent with an inert gas, such as nitrogen or argon, before dissolving the peptide. The addition of antioxidants, such as ascorbic acid, can also help to counteract oxidation. Storing solutions in vials with a nitrogen headspace can also be beneficial.

Q6: What are excipients, and can they improve the stability of this compound?

A6: Excipients are inactive substances added to a formulation to improve its stability, solubility, or other characteristics. For peptides, common stabilizing excipients include:

  • Buffers: To control pH (e.g., citrate, phosphate).

  • Sugars and Polyols: Such as sucrose, trehalose, and mannitol, which can act as cryoprotectants and lyoprotectants.

  • Surfactants: Like polysorbates (e.g., Tween-80) to prevent aggregation and surface adsorption.

  • Amino Acids: Can be added to inhibit aggregation.

The choice of excipients should be based on compatibility and stability studies with this compound.

Q7: Is lyophilization a good strategy to improve the long-term stability of this compound?

A7: Lyophilization, or freeze-drying, is an excellent method for enhancing the long-term stability of peptides. By removing water, it significantly reduces the rates of hydrolytic degradation. Lyophilized this compound powder should be stored at -20°C in a desiccated environment.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

A standardized protocol is crucial for reproducible results.

experimental_workflow cluster_prep Stock Solution Preparation A Equilibrate this compound vial to room temperature B Weigh the required amount of this compound A->B C Add appropriate solvent (e.g., sterile water or DMSO) B->C D Vortex or sonicate gently to dissolve C->D E Filter sterilize if necessary (0.22 µm filter) D->E F Aliquot into single-use, low-adsorption tubes E->F G Store at -20°C or -80°C F->G

Figure 1. Workflow for preparing a this compound stock solution.
Protocol 2: Assessment of Solution Stability by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing peptide purity and degradation.

Methodology:

  • Preparation of Stability Samples: Prepare solutions of this compound in different buffers (e.g., pH 4, 5, 6, 7, and 8) and store them under various temperature conditions (e.g., 4°C, 25°C, and 40°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, and 1 month).

  • HPLC Analysis: Analyze the samples using a reverse-phase HPLC (RP-HPLC) method with a C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Signaling Pathways and Logical Relationships

Understanding the factors that influence stability is key to troubleshooting.

degradation_pathways cluster_factors Influencing Factors cluster_degradation Degradation Pathways cluster_outcome Outcome pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Temp->Hydrolysis Aggregation Aggregation Temp->Aggregation Solvent Solvent/Excipients Solvent->Hydrolysis Solvent->Aggregation Oxygen Oxygen/Light Oxidation Oxidation Oxygen->Oxidation Container Container Surface Adsorption Adsorption Container->Adsorption Loss Loss of Activity Hydrolysis->Loss Oxidation->Loss Aggregation->Loss Adsorption->Loss

Figure 2. Factors influencing this compound degradation in solution.

By understanding these principles and following the recommended procedures, researchers can significantly improve the stability of this compound in their experimental solutions, leading to more reliable and accurate results. For specific concerns not addressed in this guide, consulting the product manufacturer is always recommended.

References

Technical Support Center: BAN ORL 24 Vehicle Selection for In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the in vivo administration of BAN ORL 24, a potent and selective NOP receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to formulation?

A1: this compound is a non-peptide antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), with a high affinity (Ki of approximately 0.24 nM)[1]. It is under investigation for its potential therapeutic applications in areas such as pain and cancer research[1][2]. From a formulation perspective, its solubility is a key consideration. The dihydrochloride salt is soluble in water (up to 100 mM) and DMSO (up to 100 mM)[3]. However, for in vivo oral administration, achieving and maintaining solubility and ensuring bioavailability in the gastrointestinal tract are critical challenges.

Q2: What are the general strategies for formulating poorly soluble compounds like this compound for oral administration?

A2: For compounds with limited aqueous solubility, several formulation strategies can be employed to enhance oral bioavailability. These include:

  • Co-solvents: Utilizing a mixture of solvents to increase the drug's solubility. Common co-solvents in preclinical studies include DMSO, polyethylene glycols (PEGs), and ethanol.

  • Surfactants: These agents can improve wetting and form micelles to solubilize lipophilic drugs. Tween 80 (polysorbate 80) is a frequently used non-ionic surfactant[4].

  • Lipid-based formulations: For lipophilic compounds, dissolving the drug in oils or lipid-based excipients can improve absorption. These formulations can be self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gut.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common example.

  • Particle size reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.

Q3: Are there any recommended starting formulations for the in vivo oral administration of this compound?

A3: Based on commercially available information for this compound, several vehicle formulations are suggested for achieving a clear solution for in vivo use. These formulations often utilize a combination of co-solvents and surfactants. It is crucial to prepare a clear stock solution first, often in DMSO, before adding other components.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound upon addition to aqueous vehicle. The aqueous environment reduces the solubilizing capacity of the initial solvent (e.g., DMSO). The final concentration of the co-solvent may be too low.- Increase the proportion of the organic co-solvent (e.g., PEG300) in the final formulation.- Consider using a cyclodextrin-based formulation (e.g., with SBE-β-CD) which can enhance aqueous solubility.- Gentle heating and/or sonication can help in redissolving the compound, but stability at higher temperatures should be considered.
Phase separation or cloudiness in the final formulation. The components of the vehicle are not fully miscible at the tested ratios. The drug may be precipitating out in a fine suspension.- Ensure thorough mixing at each step of the preparation.- Use a surfactant like Tween-80 to improve the homogeneity of the mixture.- If using an oil-based vehicle, ensure the initial DMSO stock is added slowly with vigorous mixing.
Inconsistent or low oral bioavailability in animal studies. Poor solubility and/or dissolution in the gastrointestinal tract. Degradation of the compound in the stomach's acidic environment. Efflux by transporters in the gut wall.- Optimize the formulation to enhance solubility and dissolution rate (see recommended formulations).- Consider lipid-based formulations to take advantage of lipid absorption pathways.- Evaluate the pH-stability profile of this compound to assess potential degradation in the stomach.
Adverse effects or toxicity observed in the vehicle control group. The selected vehicle or one of its components may have inherent toxicity at the administered dose and frequency.- Review the toxicity data for each excipient. For example, high concentrations of DMSO can have biological effects.- Reduce the concentration of potentially toxic excipients or select an alternative vehicle.- Always include a vehicle-only control group to differentiate vehicle effects from compound effects. The No-Observed-Effect Levels (NOELs) for many common vehicles in rats have been studied and can provide guidance.
Difficulty in administering the formulation via oral gavage. The viscosity of the formulation is too high. The volume to be administered is too large.- Adjust the ratio of excipients to reduce viscosity. For example, high concentrations of PEGs can increase viscosity.- Optimize the formulation to achieve the desired concentration in a smaller volume.- Ensure the gavage needle is of an appropriate size for the animal.

Data Presentation: Recommended Vehicle Formulations for this compound

The following tables summarize suggested vehicle compositions for the in vivo administration of this compound, based on commercially available data. These are starting points and may require further optimization for your specific experimental needs.

Table 1: Co-solvent and Surfactant-Based Formulations

ComponentFormulation 1Formulation 2
DMSO 10%10%
PEG300 40%-
Tween-80 5%-
Saline 45%-
20% SBE-β-CD in Saline -90%
Achievable Solubility ≥ 5 mg/mL (clear solution)≥ 5 mg/mL (clear solution)
Reference

Table 2: Oil-Based Formulation

ComponentFormulation 3
DMSO 10%
Corn Oil 90%
Achievable Solubility ≥ 5 mg/mL (clear solution)
Reference

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant Vehicle (Formulation 1)

  • Prepare a stock solution of this compound in DMSO at a concentration of 50 mg/mL.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 50 mg/mL this compound stock solution in DMSO and mix thoroughly until a clear solution is obtained.

  • Add 50 µL of Tween-80 to the mixture and vortex until homogeneous.

  • Finally, add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly.

  • The final concentration of this compound will be 5 mg/mL.

  • It is recommended to prepare this formulation fresh on the day of use. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.

Protocol 2: Preparation of a Cyclodextrin-Based Vehicle (Formulation 2)

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Prepare a stock solution of this compound in DMSO at a concentration of 50 mg/mL.

  • In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • To this, add 100 µL of the 50 mg/mL this compound stock solution in DMSO.

  • Vortex the mixture thoroughly until a clear solution is obtained.

  • The final concentration of this compound will be 5 mg/mL.

  • This formulation should also be prepared fresh for each experiment.

Mandatory Visualization

Diagram 1: NOP Receptor Signaling Pathway

NOP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NOP NOP Receptor G_protein Gαi/o, Gαz, Gαq/11 NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Ca_channel Ca²⁺ Channel G_protein->Ca_channel K_channel K⁺ Channel G_protein->K_channel MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Cellular_Response Modulation of Neuronal Excitability and Gene Expression cAMP->Cellular_Response Ca_influx->Cellular_Response K_efflux->Cellular_Response MAPK->Cellular_Response BAN_ORL_24 This compound BAN_ORL_24->NOP Antagonist

Caption: NOP receptor signaling pathway antagonism by this compound.

Diagram 2: Experimental Workflow for Vehicle Selection

Vehicle_Selection_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_optimization Optimization A Determine required dose and concentration of this compound B Screen solubility in individual excipients (DMSO, PEG300, Oils, etc.) A->B C Develop prototype formulations (Co-solvent, Cyclodextrin, Lipid-based) B->C D Assess physical stability (Clarity, precipitation over time) C->D E Select promising formulations D->E F Conduct pilot tolerability study in a small animal cohort E->F G Administer this compound formulation and vehicle control F->G H Monitor for adverse effects and assess pharmacokinetics (PK) G->H I Analyze PK data and in-life observations H->I J Refine formulation if needed (adjust excipient ratios) I->J I->J Suboptimal PK or Tolerability J->E K Select final vehicle for efficacy studies J->K

References

Technical Support Center: BAN-ORL-24 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "BAN-ORL-24" does not correspond to a publicly documented chemical entity, this guide uses a hypothetical molecule—a selective MEK1/2 inhibitor—for illustrative purposes. The challenges and solutions provided are based on common issues encountered in multi-step small molecule synthesis for drug discovery.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges during the synthesis of the hypothetical MEK1/2 inhibitor, BAN-ORL-24. The synthesis is theorized to involve a key Suzuki coupling step followed by a final deprotection.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Suzuki Coupling Step

Q1: My Suzuki coupling reaction shows low conversion to the desired biaryl product. What are the common causes and how can I improve the yield?

A1: Low conversion in Suzuki coupling is a frequent issue. Here are several factors to investigate:

  • Catalyst Activity: The palladium catalyst may be deactivated. Ensure you are using fresh, high-quality catalyst and that all solvents are rigorously degassed to remove oxygen. Consider preparing the active Pd(0) species in situ.

  • Ligand Choice: The choice of phosphine ligand is critical. If a standard ligand like PPh₃ is failing, consider more electron-rich and sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) which can be more effective for challenging substrates.

  • Base and Solvent System: The base is crucial for activating the boronic acid. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered for better solubility and reactivity. The solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) should be optimized to ensure all components are sufficiently soluble.

  • Reaction Temperature: While many Suzuki couplings run well at 80-100 °C, some reluctant substrates may require higher temperatures. However, be aware that higher temperatures can also lead to catalyst decomposition or side reactions.

Q2: I'm observing a significant amount of a homo-coupling byproduct (dimer of my aryl halide or boronic acid). How can I minimize this?

A2: Homo-coupling is often caused by oxygen in the reaction mixture or issues with stoichiometry.

  • Rigorous Degassing: Oxygen can promote the homo-coupling of boronic acids. Ensure your solvent and reaction setup are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. This can help favor the cross-coupling pathway over the aryl halide homo-coupling.

  • Controlled Addition: In some cases, slow addition of the boronic acid or the aryl halide to the reaction mixture can minimize its instantaneous concentration, thereby reducing the rate of homo-coupling.

Section 2: Deprotection Step (e.g., Boc or THP group removal)

Q3: The final deprotection step is causing decomposition of my BAN-ORL-24 product. What are some alternative, milder methods?

A3: If standard strong acid conditions (e.g., TFA in DCM) are leading to degradation, consider these milder alternatives:

  • For Boc-groups:

    • Formic Acid: Using neat formic acid at room temperature can be a milder alternative to TFA.

    • HCl in Dioxane: 4M HCl in 1,4-dioxane is often effective and the HCl can be easily removed under vacuum.

    • TMSOTf/2,6-lutidine: This is a very mild method for acid-sensitive substrates.

  • For THP-groups:

    • PPTS in Ethanol: Pyridinium p-toluenesulfonate (PPTS) in a protic solvent like ethanol at room temperature or slightly elevated temperature is a standard mild condition.

    • Acetic Acid/THF/Water: A mixture of these solvents (e.g., in a 4:2:1 ratio) can effectively cleave THP ethers under mild acidic conditions.

Q4: My deprotection reaction is incomplete, and I have a mixture of starting material and product that is difficult to separate. How can I drive the reaction to completion?

A4: Incomplete deprotection can be addressed by:

  • Increasing Reagent Equivalents: Gradually increase the equivalents of the acidic reagent. For example, if 20% TFA is not working, you might increase it to 50%, while carefully monitoring for product degradation by TLC or LC-MS.

  • Extending Reaction Time: Some deprotections are slow. Monitor the reaction over a longer period (e.g., 24 hours) before quenching.

  • Elevating Temperature: Gentle heating (e.g., to 40 °C) can often accelerate the reaction. However, this should be done cautiously as it can also increase the rate of degradation.

Quantitative Data Summary

Table 1: Optimization of the Suzuki Coupling Reaction for BAN-ORL-24 Intermediate

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2%)PPh₃ (8%)K₂CO₃ (2.0)Dioxane/H₂O1001245
2Pd(OAc)₂ (2%)SPhos (4%)K₂CO₃ (2.0)Dioxane/H₂O1001278
3Pd(OAc)₂ (2%)SPhos (4%)Cs₂CO₃ (2.0)Toluene/EtOH/H₂O90892
4Pd(dppf)Cl₂ (3%)-K₃PO₄ (2.5)Dioxane/H₂O1001265

Table 2: Comparison of Deprotection Methods for Final BAN-ORL-24 Synthesis

EntryProtecting GroupReagent/ConditionsTime (h)Purity by HPLC (%)Yield (%)Notes
1Boc50% TFA in DCM, RT28570Significant degradation observed.
2Boc4M HCl in Dioxane, RT49791Clean conversion, product stable.
3THPAcetic Acid/THF/H₂O (4:2:1), 50 °C69894Clean reaction, easy work-up.
4THPPPTS in EtOH, 60 °C189588Slower reaction but very mild conditions.

Detailed Experimental Protocols

Protocol 1: Optimized Suzuki Coupling for BAN-ORL-24 Intermediate
  • Setup: To a flame-dried round-bottom flask, add aryl bromide (1.0 equiv.), boronic acid (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes.

  • Solvent Addition: Add the degassed solvent system of Toluene, Ethanol, and Water (e.g., 5:1:1 ratio) via syringe.

  • Catalyst/Ligand Addition: In a separate vial, pre-mix Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.) and add them to the reaction flask against a positive flow of argon.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mild Deprotection of Boc-protected BAN-ORL-24
  • Setup: Dissolve the Boc-protected BAN-ORL-24 (1.0 equiv.) in a minimal amount of a co-solvent like methanol or DCM in a round-bottom flask.

  • Reagent Addition: Add 4M HCl in 1,4-dioxane (10 equiv.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

  • Purification: The resulting hydrochloride salt can often be purified by trituration with diethyl ether or by reverse-phase HPLC if necessary.

Visualizations: Workflows and Pathways

experimental_workflow A Aryl Bromide + Boronic Acid B Suzuki Coupling (Pd(OAc)2, SPhos, Cs2CO3) A->B Step 1 C Protected BAN-ORL-24 Intermediate B->C D Deprotection (4M HCl in Dioxane) C->D Step 2 E Crude BAN-ORL-24 (HCl Salt) D->E F Purification (Reverse-Phase HPLC) E->F Step 3 G Final BAN-ORL-24 (>99% Purity) F->G

Caption: Synthetic workflow for BAN-ORL-24.

troubleshooting_suzuki start Low Yield in Suzuki Coupling? catalyst Is the catalyst active and fresh? start->catalyst degas Is the system rigorously degassed? start->degas base Is the base anhydrous and soluble? start->base ligand Is the ligand optimal? start->ligand solution1 Use fresh catalyst; Consider in-situ activation. catalyst->solution1 solution2 Improve degassing; Use freeze-pump-thaw. degas->solution2 solution3 Use anhydrous base (e.g., Cs2CO3); Optimize solvent. base->solution3 solution4 Screen biarylphosphine ligands (e.g., SPhos, XPhos). ligand->solution4

Caption: Troubleshooting logic for low yield.

mapk_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor BAN-ORL-24 Inhibitor->MEK

Caption: MAPK/ERK pathway with BAN-ORL-24 inhibition.

how to prevent degradation of BAN ORL 24 during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the storage and handling of chemical compounds, using a hypothetical compound "BAN ORL 24" as an example for a sensitive molecule.

Troubleshooting Guide

Q1: I observed a change in the color of my stored this compound powder. What should I do?

A1: A color change often indicates chemical degradation. It is crucial to halt any ongoing experiments with this batch and assess its purity.

  • Immediate Action: Segregate the affected batch to prevent its use.

  • Purity Analysis: Perform an analysis (e.g., using HPLC or LC-MS) to identify and quantify any degradation products.

  • Review Storage Conditions: Verify that the compound was stored under the recommended conditions (see FAQ on storage). Check storage temperature logs and ensure protection from light.

Q2: My this compound solution appears cloudy or has formed a precipitate. What is the cause?

A2: Cloudiness or precipitation can result from several factors:

  • Low Solubility: The concentration of your solution may exceed the solubility of this compound in the chosen solvent. Verify the solubility data and consider preparing a more dilute solution.

  • Temperature Effects: A decrease in temperature can reduce solubility, causing the compound to precipitate. Gentle warming and sonication may redissolve the compound, but be cautious of thermal degradation.

  • Degradation: The precipitate could be an insoluble degradation product. Analyze the precipitate and the supernatant separately to identify the issue.

Q3: I am seeing a loss of potency or inconsistent results in my assays using this compound. Could this be related to storage?

A3: Yes, a decline in potency is a strong indicator of degradation.

  • Quantitative Analysis: Use a validated analytical method (e.g., HPLC-UV) to accurately determine the concentration of the active this compound in your sample. Compare this with the expected concentration.

  • Forced Degradation Study: To understand the potential degradation pathways, a forced degradation study can be invaluable. This involves exposing the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) to rapidly identify potential degradants.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For a compound with unknown stability, it is best to start with stringent storage conditions and relax them based on stability data. The following table summarizes recommended starting conditions and the rationale.

ParameterConditionRationale
Temperature -20°C or -80°CReduces the rate of chemical reactions, minimizing degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidative degradation.
Light Amber Vial or DarkPrevents photodegradation from UV or visible light.
Moisture Desiccator or Dry BoxPrevents hydrolysis, especially for moisture-sensitive compounds.

Q2: How can I determine the shelf-life of this compound?

A2: The shelf-life is determined through a long-term stability study. This involves storing the compound under controlled conditions and testing its purity and potency at specific time points. The International Council for Harmonisation (ICH) provides guidelines for such studies.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method.

  • Method: A stability-indicating HPLC method should be developed and validated. This method must be able to separate the intact this compound from all potential degradation products.

  • Detection: A UV detector is often used for initial purity checks. A mass spectrometer (LC-MS) is invaluable for identifying the structure of unknown degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study aims to identify the likely degradation pathways for this compound.

  • Preparation: Prepare several solutions of this compound in a suitable solvent.

  • Stress Conditions: Expose each solution to one of the following stress conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal: Incubate a solution and a solid sample at 80°C for 48 hours.

    • Photolytic: Expose a solution and a solid sample to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

  • Analysis: Analyze each stressed sample by HPLC-UV/MS to quantify the remaining this compound and identify the formed degradants.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment A Prepare this compound Samples (Solid and Solution) B Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) A->B D Long-Term Stability Study (Controlled Conditions) A->D C Develop & Validate Stability-Indicating HPLC Method B->C E Analyze Samples at Defined Time Points C->E D->E F Determine Shelf-Life & Optimal Storage Conditions E->F cluster_pathway Hypothetical Degradation Pathways for this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound (Active Compound) hydrolysis_product Hydrolysis Product A parent->hydrolysis_product Moisture (H₂O) oxidation_product Oxidation Product B parent->oxidation_product Oxygen (O₂) photo_product Photodegradation Product C parent->photo_product Light (hν)

Technical Support Center: Interpreting Unexpected Results with BAN ORL 24

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and addressing unexpected results during experiments with the novel compound BAN ORL 24.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability at concentrations where this compound is expected to be non-toxic. What could be the cause?

A1: This could be due to several factors:

  • Off-target effects: this compound may be interacting with unintended cellular targets, leading to toxicity. It is not uncommon for drug candidates to exhibit off-target activities.[1][2][3]

  • Metabolite toxicity: A metabolite of this compound, rather than the compound itself, might be causing the cytotoxic effects.

  • Experimental artifact: Issues with the cell culture, such as contamination, or errors in reagent preparation can lead to unexpected cytotoxicity. It's important to control for environmental factors in in-vitro models that can influence cellular response.[4]

  • Inherent limitations of in vitro models: Isolated and cultivated primary cells can differ significantly from their counterparts in a whole organism, potentially leading to unexpected responses.[5]

Q2: Our in vivo rodent models are showing a different efficacy profile for this compound compared to our in vitro assays. Why is there a discrepancy?

A2: Discrepancies between in vitro and in vivo results are a known challenge in drug development. Potential reasons include:

  • Pharmacokinetics (PK) and Metabolism: this compound may be rapidly metabolized or poorly distributed to the target tissue in the in vivo model, resulting in lower efficacy.

  • Species differences: The target receptor or pathway in rodents may have different pharmacology compared to the human cells used in your in vitro assays.

  • Complex biological environment: The in vivo environment involves complex interactions between different cell types and organs that are not fully recapitulated in in vitro models.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound in Cellular Assays

You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different batches of your cellular assay.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Solutions A Inconsistent IC50 Values B Verify Compound Integrity A->B C Check Cell Line Authenticity A->C D Standardize Assay Protocol A->D E Evaluate Reagent Quality A->E F Re-synthesize or Purify this compound B->F G Source New Cell Stock C->G H Implement Strict SOPs D->H I Qualify New Reagent Lots E->I G cluster_0 This compound Interaction cluster_1 Downstream Signaling Cascade cluster_2 Cellular Response This compound This compound Off-Target Receptor Off-Target Receptor This compound->Off-Target Receptor Binds IKK Complex IKK Complex Off-Target Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression Induces G A Unexpected Preclinical Finding B Hazard Identification A->B C Hazard Characterization B->C D Risk Evaluation C->D E Risk Management D->E

References

Validation & Comparative

Comparative Efficacy of BAN ORL 24: A Cross-Species Analysis of a Novel NOP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological effects of BAN ORL 24, a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The data presented herein is compiled from available preclinical studies to facilitate a cross-species understanding of its efficacy and mechanism of action, offering a valuable resource for researchers investigating novel therapeutics targeting the NOP system for analgesia, cancer, and neurological disorders.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound across various experimental models and species.

Table 1: In Vitro Receptor Binding and Functional Antagonism
ParameterSpecies/SystemValueReference
Ki (Binding Affinity) Human (CHO cells)0.24 nM[1]
pA₂ (Functional Antagonism) Human (CHO cells, GTPγS assay)9.98[1]
IC₅₀ (NOP Receptor) Human (CHO cells)0.27 nM[2]
IC₅₀ (μ-Opioid Receptor) Not Specified6700 nM (>24,000x selectivity)[2]
IC₅₀ (κ-Opioid Receptor) Not Specified2500 nM (>9,000x selectivity)[2]
IC₅₀ (δ-Opioid Receptor) Not Specified>10000 nM (>37,000x selectivity)
Functional Inhibition Mouse (Vas Deferens)Effective at 100 nM
Functional Inhibition Rat (Vas Deferens)Effective at 100 nM
Functional Inhibition Guinea Pig (Ileum)Effective at 100 nM
Table 2: In Vivo Pharmacological Effects
SpeciesModelThis compound DoseEffectReference
Mouse Thermal Antinociception (reversal of BPR1M97-induced effect)10 mg/kg (i.v.)Attenuated the duration of antinociception.
Rat Not Available-Published in vivo studies with this compound in rats are limited. However, studies with other NOP antagonists and NOP receptor knockout rats demonstrate a role for this system in anxiety, mood, and nociception.-
Guinea Pig Not Available-Published in vivo studies with this compound in guinea pigs are not currently available. The guinea pig is a recognized model for auditory and hearing loss research, where NOP receptor modulation could be a novel area of investigation.-

Signaling Pathway and Experimental Workflow

Visual diagrams provide a clear understanding of the molecular interactions and experimental processes involved in the study of this compound.

NOP_Receptor_Signaling_Pathway NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space NOP NOP Receptor G_Protein Gi/o Protein NOP->G_Protein Couples to NOFQ N/OFQ (Agonist) NOFQ->NOP Activates BAN_ORL_24 This compound (Antagonist) BAN_ORL_24->NOP Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channels G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channels G_Protein->K_Channel Activates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Neuron_Activity ↓ Neuronal Activity Ca_Channel->Neuron_Activity K_Channel->Neuron_Activity

Caption: NOP Receptor Signaling Pathway Antagonized by this compound.

In_Vivo_Experimental_Workflow General In Vivo Experimental Workflow for this compound cluster_setup Phase 1: Preparation cluster_dosing Phase 2: Dosing & Induction cluster_testing Phase 3: Assessment cluster_analysis Phase 4: Analysis Animal_Acclimation Animal Acclimation (e.g., Mouse, Rat) Group_Assignment Random Group Assignment (Vehicle, this compound) Animal_Acclimation->Group_Assignment Compound_Prep Compound Preparation (this compound in Vehicle) Group_Assignment->Compound_Prep Dosing Administration (e.g., i.v., i.p., p.o.) Compound_Prep->Dosing Model_Induction Induction of Nociception (e.g., Thermal, Mechanical Stimulus) Dosing->Model_Induction Behavioral_Test Behavioral Testing (e.g., Tail-Flick, Hot Plate) Model_Induction->Behavioral_Test Data_Collection Data Collection (e.g., Latency, Response Threshold) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Generalized workflow for in vivo testing of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro: Radioligand Binding Assay (CHO cells)
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor are cultured under standard conditions.

  • Membrane Preparation: Cells are harvested, homogenized in a buffered solution, and centrifuged to isolate the cell membrane fraction.

  • Binding Reaction: Cell membranes are incubated with a radiolabeled NOP ligand (e.g., [³H]-N/OFQ) and varying concentrations of this compound in a binding buffer.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo: Mouse Thermal Antinociception Model (Tail-Flick Test)
  • Animals: Male ICR mice are used for the study. Animals are acclimatized to the laboratory environment before testing.

  • Baseline Measurement: The baseline tail-flick latency is determined by applying a radiant heat source to the tail and measuring the time to withdrawal. A cut-off time is established to prevent tissue damage.

  • Compound Administration: A separate group of animals is administered an antinociceptive agent (e.g., BPR1M97) to induce a measurable effect.

  • This compound Treatment: At a specified time point, mice are treated with this compound (10 mg/kg, intravenously) or a vehicle control.

  • Post-Treatment Measurement: Tail-flick latencies are measured again at various time points post-administration of this compound.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated. The ability of this compound to reverse or attenuate the antinociceptive effect of the primary agent is determined by comparing the response latencies between the treated and vehicle control groups using appropriate statistical methods (e.g., ANOVA).

Conclusion and Future Directions

This compound is a highly potent and selective NOP receptor antagonist with demonstrated efficacy in vitro across multiple species, including mouse, rat, and guinea pig tissues. In vivo studies in mice confirm its ability to antagonize NOP-mediated effects, highlighting its potential as a pharmacological tool and therapeutic candidate.

Significant gaps in the literature remain, particularly concerning the in vivo effects of this compound in species other than mice. Future research should prioritize comparative in vivo studies in rats and non-human primates to better understand the cross-species pharmacokinetics and pharmacodynamics. Such studies are critical for translating the promising preclinical findings into clinical applications for pain management and other neurological conditions. There are known differences in the pharmacological effects of NOP ligands between rodents and primates, which underscores the importance of these future investigations.

References

Comparative Analysis of BAN ORL 24 and Naloxone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two key pharmacological tools: BAN ORL 24, a potent and selective Nociceptin/Orphanin FQ (NOP) receptor antagonist, and naloxone, a non-selective classical opioid receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct mechanisms of action, receptor binding profiles, and functional effects, supported by experimental data.

Introduction

While both this compound and naloxone are classified as receptor antagonists, they target distinct components of the broader opioid system. Naloxone has been a cornerstone in opioid research and clinical practice for decades, primarily used to counteract the effects of classical opioid agonists like morphine at the mu (µ), delta (δ), and kappa (κ) opioid receptors. In contrast, this compound is a more recently developed research tool that selectively targets the NOP receptor, a non-classical member of the opioid receptor family with a unique pharmacological profile. Understanding the differences between these two antagonists is crucial for designing experiments to dissect the complex roles of the NOP and classical opioid systems in various physiological and pathological processes.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and naloxone, highlighting their profound differences in receptor selectivity and affinity.

Table 1: Receptor Binding Affinity (Ki in nM)

CompoundNOP Receptorµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound 0.24[1][2]190[3]340[3]>1000[3]
Naloxone >10,000 (inactive)1.1 - 3.916 - 952.5 - 16

Table 2: Functional Antagonist Activity (IC50 in nM)

CompoundNOP Receptorµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound 0.276700>100002500
Naloxone No significant activity~1-10 (agonist dependent)~10-100 (agonist dependent)~10-100 (agonist dependent)

Mechanism of Action and Signaling Pathways

The distinct receptor targets of this compound and naloxone dictate their different mechanisms of action and the signaling pathways they modulate.

Naloxone acts as a competitive antagonist at the classical µ, δ, and κ opioid receptors. These receptors primarily couple to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), which collectively result in a decrease in neuronal excitability. Naloxone competitively blocks these effects by preventing agonist binding.

This compound is a potent and selective antagonist of the NOP receptor. The NOP receptor also couples to Gi/o proteins, and its activation by its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), leads to similar intracellular signaling events as classical opioid receptors, including inhibition of adenylyl cyclase and modulation of ion channels. This compound specifically blocks these N/OFQ-mediated effects. Notably, naloxone is ineffective at blocking NOP receptor signaling.

cluster_0 Classical Opioid Receptor Signaling cluster_1 NOP Receptor Signaling Opioid Agonist Opioid Agonist MOR/DOR/KOR MOR/DOR/KOR Opioid Agonist->MOR/DOR/KOR Binds Naloxone Naloxone Naloxone->MOR/DOR/KOR Blocks Gi/o Protein Gi/o Protein MOR/DOR/KOR->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to N/OFQ N/OFQ NOP Receptor NOP Receptor N/OFQ->NOP Receptor Binds This compound This compound This compound->NOP Receptor Blocks NOP Gi/o Protein Gi/o Protein NOP Receptor->NOP Gi/o Protein Activates NOP Adenylyl Cyclase Adenylyl Cyclase NOP Gi/o Protein->NOP Adenylyl Cyclase Inhibits NOP cAMP cAMP NOP Adenylyl Cyclase->NOP cAMP Converts ATP to

Signaling pathways of classical opioid and NOP receptors.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize and compare antagonists like this compound and naloxone.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the antagonist for a specific receptor.

General Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., CHO cells stably expressing human opioid or NOP receptors) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]diprenorphine for opioid receptors or [³H]N/OFQ for NOP receptors) and varying concentrations of the unlabeled antagonist (this compound or naloxone).

  • Incubation and Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

Membrane Prep Membrane Preparation Incubation Incubation with Radioligand & Antagonist Membrane Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Experimental workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity by measuring the inhibition of agonist-stimulated G-protein activation.

General Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.

  • Assay Mixture: In a microplate, combine the cell membranes, a fixed concentration of an agonist (e.g., DAMGO for MOR or N/OFQ for NOP), varying concentrations of the antagonist (this compound or naloxone), GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Quantification and Analysis: Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter. The IC50 value is determined by plotting the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration.

In Vivo Hot Plate Test

Objective: To evaluate the antagonist's ability to reverse agonist-induced antinociception in animal models.

General Protocol:

  • Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the testing environment.

  • Baseline Latency: Place each animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time is set to prevent tissue damage.

  • Drug Administration: Administer the agonist (e.g., morphine) to induce antinociception. At the time of peak agonist effect, administer the antagonist (this compound or naloxone) or vehicle.

  • Post-treatment Latency: At various time points after antagonist administration, measure the response latency on the hot plate again.

  • Data Analysis: Compare the post-treatment latencies between the antagonist-treated and vehicle-treated groups to determine the extent of reversal of the agonist's antinociceptive effect.

Comparative In Vivo Effects

Studies utilizing both a NOP antagonist and naloxone have been instrumental in delineating the distinct roles of the NOP and classical opioid systems. For instance, in studies of bifunctional compounds that act as agonists at both NOP and classical opioid receptors, naloxone can be used to block the classical opioid-mediated effects, while a NOP antagonist like this compound would block the NOP-mediated effects. This experimental design allows for the attribution of specific physiological responses to the activation of each receptor system.

For example, if a dual agonist produces analgesia that is partially blocked by naloxone and partially blocked by a NOP antagonist, it indicates that both receptor systems contribute to the analgesic effect. Conversely, if an effect is completely blocked by a NOP antagonist but unaffected by naloxone, it demonstrates a specific NOP-mediated action.

Conclusion

This compound and naloxone are invaluable and distinct tools for pharmacological research. Naloxone remains the gold standard for antagonizing the effects of classical opioids at the µ, δ, and κ receptors. In stark contrast, this compound offers high potency and selectivity for the NOP receptor, with negligible activity at the classical opioid receptors. This clear pharmacological distinction allows researchers to precisely investigate the independent and interactive roles of the NOP and classical opioid systems in pain, addiction, and other neurological processes. The use of both antagonists in parallel experimental paradigms is a powerful strategy for elucidating the complex pharmacology of the greater opioid system.

References

Validating the Specificity of BAN ORL 24 for NOP Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of BAN ORL 24 with other commercially available ligands for the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor with significant therapeutic potential. The objective is to validate the high specificity of this compound for the NOP receptor through a comprehensive analysis of binding affinities and functional activities, supported by detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of NOP Receptor Ligands

The specificity of a ligand is paramount for its utility as a research tool or therapeutic agent. To objectively assess the specificity of this compound, its binding affinity for the NOP receptor was compared against its affinity for the classical opioid receptors: mu (MOP), kappa (KOP), and delta (DOP). Furthermore, this profile was benchmarked against other known NOP receptor antagonists and mixed-activity ligands.

Data Summary: Binding Affinities of NOP Receptor Ligands

The following table summarizes the binding affinities (Ki or IC50 in nM) of this compound and other selected compounds for the NOP, MOP, KOP, and DOP receptors. Lower values indicate higher affinity.

CompoundNOP (nM)MOP (nM)KOP (nM)DOP (nM)Selectivity (Fold) for NOP vs. MOP/KOP/DOPFunctional Activity at NOP Receptor
This compound 0.27 (IC50) [1][2]6700 (IC50) [1][2]2500 (IC50) [1]>10000 (IC50) MOP: ~24,815KOP: ~9,259DOP: >37,037Antagonist
SB-6121110.33 (Ki)57.6 (Ki)160.5 (Ki)2109 (Ki)MOP: ~174KOP: ~486DOP: ~6391Antagonist
UFP-101pKi 10.24>3000-fold selective vs. MOP, KOP, DOP>3000-fold selective vs. MOP, KOP, DOP>3000-fold selective vs. MOP, KOP, DOP>3000Antagonist
J-1133971.8 (Ki)1000 (Ki)640 (Ki)>10000 (Ki)MOP: ~556KOP: ~356DOP: >5556Antagonist
Cebranopadol0.9 (Ki)0.7 (Ki)2.6 (Ki)18 (Ki)MOP: ~0.78KOP: ~2.89DOP: 20Agonist
AT-1213.67 (Ki)16.49 (Ki)>100 (Ki)>100 (Ki)MOP: ~4.5KOP: >27DOP: >27Partial Agonist

As evidenced by the data, this compound demonstrates exceptional selectivity for the NOP receptor, with its affinity being several thousand-fold higher for NOP compared to the classical opioid receptors. This high degree of specificity minimizes off-target effects and makes this compound a precise tool for investigating NOP receptor function. In contrast, compounds like Cebranopadol and AT-121 exhibit significant affinity for MOP receptors, classifying them as mixed-activity ligands. While other antagonists like SB-612111, UFP-101, and J-113397 also show high selectivity for the NOP receptor, this compound's profile is comparable and, in some cases, superior in terms of its selectivity margin against MOP and KOP receptors.

Experimental Protocols

To ensure the validity and reproducibility of the binding data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments used to characterize the specificity of NOP receptor ligands.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki or IC50) of a test compound for a specific receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human NOP, MOP, KOP, or DOP receptor.

  • Radioligand: A tritiated ligand with high affinity and specificity for the receptor of interest (e.g., [³H]Nociceptin for NOP, [³H]DAMGO for MOP, [³H]U-69,593 for KOP, [³H]DPDPE for DOP).

  • Test Compound: this compound or other comparator compounds at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Naloxone for opioid receptors, 1 µM N/OFQ for NOP).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Equilibration: Allow the binding to reach equilibrium by incubating at room temperature for 60-120 minutes.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest and can differentiate between agonists, antagonists, and inverse agonists.

Materials:

  • Cell Membranes: As described for the radioligand binding assay.

  • [³⁵S]GTPγS: A non-hydrolyzable GTP analog labeled with sulfur-35.

  • GDP: Guanosine diphosphate.

  • Test Compound: this compound or other comparator compounds.

  • Agonist: A known agonist for the receptor of interest (e.g., N/OFQ for NOP).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

  • Pre-incubation (for antagonist testing): Incubate the cell membranes with varying concentrations of the antagonist (e.g., this compound).

  • Incubation: Add a fixed concentration of agonist and [³⁵S]GTPγS to the membrane suspension. For agonist testing, add varying concentrations of the test compound directly. Incubate at 30°C for 60 minutes.

  • Termination: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: For agonists, plot the stimulated [³⁵S]GTPγS binding against the compound concentration to determine EC50 and Emax values. For antagonists, the ability to shift the agonist dose-response curve to the right is used to determine the antagonist's potency (pA2 or Kb).

Visualizing Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the NOP receptor signaling pathway and the experimental workflow for validating ligand specificity.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BAN_ORL_24 This compound (Antagonist) NOP_Receptor NOP Receptor BAN_ORL_24->NOP_Receptor Binds & Blocks NOP_Agonist NOP Agonist (e.g., N/OFQ) NOP_Agonist->NOP_Receptor Binds & Activates G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response Leads to

Caption: NOP Receptor Signaling Pathway.

Ligand_Specificity_Workflow cluster_workflow Experimental Workflow for Ligand Specificity Validation Start Test Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay [³⁵S]GTPγS Binding Assay Start->Functional_Assay Data_Analysis Data Analysis (Ki, IC50, EC50, pA2) Binding_Assay->Data_Analysis Receptors NOP, MOP, KOP, DOP Receptors Receptors->Binding_Assay Receptors->Functional_Assay Functional_Assay->Data_Analysis Conclusion Determine Specificity & Potency Data_Analysis->Conclusion

Caption: Ligand Specificity Workflow.

Conclusion

The comprehensive analysis of binding affinity data robustly validates the exceptional specificity of this compound for the NOP receptor. Its multi-thousand-fold selectivity over classical opioid receptors distinguishes it as a highly precise pharmacological tool. The detailed experimental protocols provided herein offer a standardized framework for the reproducible assessment of NOP receptor ligands. For researchers investigating the physiological and pathological roles of the NOP receptor system, this compound represents a superior antagonist for targeted and reliable in vitro and in vivo studies.

References

A Head-to-Head Comparison of NOP Receptor Antagonists: BAN ORL 24 and SB-612111

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Antagonism of the NOP receptor is being investigated for its potential in treating depression, anxiety, and Parkinson's disease, and for its ability to modulate pain perception. This guide provides a detailed, data-driven comparison of two prominent small-molecule NOP receptor antagonists: BAN ORL 24 and SB-612111.

At a Glance: Key Pharmacological Parameters

A summary of the in vitro binding affinities and functional activities of this compound and SB-612111 is presented below, offering a direct comparison of their potency and selectivity for the NOP receptor over other classical opioid receptors (μ, δ, and κ).

ParameterThis compoundSB-612111Reference
Binding Affinity (Ki, nM)
NOP (human)0.240.33[1][2]
μ-opioid190 - 670057.6[2][3][4]
δ-opioid340 - >100002109
κ-opioid>1000 - 2500160.5
Functional Antagonist Activity
pA2 (GTPγS binding)9.98-
pKB (GTPγS binding)-9.70
KB (Ca2+ mobilization, nM)0.93-
pKB (cAMP accumulation)-8.63
IC50 (NOP, nM)0.27-

Mechanism of Action: Targeting the NOP Receptor Signaling Cascade

Both this compound and SB-612111 exert their pharmacological effects by competitively blocking the binding of the endogenous ligand N/OFQ to the NOP receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Antagonism of this receptor prevents the downstream signaling cascade, which includes the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of mitogen-activated protein kinase (MAPK) pathways.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists cluster_intracellular Intracellular Signaling NOP NOP Receptor G_protein Gαi/o NOP->G_protein Activation AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_channel K+ Channel K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux G_protein->AC Inhibition G_protein->Ca_channel Inhibition G_protein->K_channel Activation MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activation BAN_ORL_24 This compound BAN_ORL_24->NOP Blockade SB_612111 SB-612111 SB_612111->NOP Blockade Cellular_Response Modulation of Neuronal Excitability and Gene Expression cAMP->Cellular_Response Ca_influx->Cellular_Response K_efflux->Cellular_Response MAPK->Cellular_Response

NOP Receptor Antagonist Mechanism of Action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound and SB-612111.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compounds for the NOP receptor and other opioid receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP, mu, delta, or kappa opioid receptors.

  • Incubation: Cell membranes are incubated with a specific radioligand (e.g., [3H]N/OFQ for the NOP receptor) and various concentrations of the competing antagonist (this compound or SB-612111).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is determined by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Behavioral Assays (Example: Mouse Forced Swim Test for SB-612111)

Objective: To assess the antidepressant-like effects of the NOP receptor antagonist.

Protocol:

  • Animals: Male Swiss-Webster mice are used.

  • Drug Administration: SB-612111 (1-10 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the test.

  • Forced Swim Test:

    • Mice are individually placed in a cylinder filled with water (25°C) for a 6-minute session.

    • The duration of immobility during the last 4 minutes of the session is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.

  • Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A1 Cell Culture (CHO cells expressing NOP receptor) A2 Membrane Preparation A1->A2 A3 Radioligand Binding Assay A2->A3 A4 Functional Assays (GTPγS, cAMP, Ca2+) A2->A4 A5 Determine Ki, pA2, pKB, IC50 A3->A5 A4->A5 B1 Animal Model Selection (e.g., mice, rats) B2 Drug Administration (e.g., i.p., i.v.) B1->B2 B3 Behavioral Testing (e.g., Forced Swim Test, Tail Withdrawal) B2->B3 B4 Physiological Measurement (e.g., Cerebral Blood Flow) B2->B4 B5 Data Analysis and Efficacy Assessment B3->B5 B4->B5

General Experimental Workflow for NOP Antagonist Characterization.

In Vivo Performance and Therapeutic Potential

While direct head-to-head in vivo studies are limited, individual studies provide insights into the potential applications of each compound.

This compound:

  • In vivo studies have demonstrated that this compound can antagonize NOP receptor-mediated effects. For instance, it has been shown to inhibit the antinociceptive effects of a dual mu-opioid/NOP receptor agonist in mice when administered intravenously at 10 mg/kg.

SB-612111:

  • Demonstrates antidepressant-like effects in the mouse forced swimming and tail suspension tests at doses of 1-10 mg/kg.

  • Prevents N/OFQ-induced pronociceptive and antinociceptive effects in the mouse tail withdrawal assay.

  • Improves cerebral blood flow in a rat model of traumatic brain injury.

  • Reduces binge eating of high-fat food in mice without affecting overall food intake.

Conclusion

Both this compound and SB-612111 are potent and selective NOP receptor antagonists with distinct in vitro pharmacological profiles. SB-612111 has been more extensively characterized in a wider range of in vivo models, demonstrating potential therapeutic utility in depression, pain, traumatic brain injury, and eating disorders. This compound also shows clear in vivo target engagement. The choice between these compounds for research and development will depend on the specific therapeutic indication and the desired pharmacokinetic and pharmacodynamic properties. Further head-to-head comparative studies are warranted to fully elucidate their relative performance and therapeutic potential.

References

Unable to Assess Reproducibility of "BAN ORL 24" Findings

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "BAN ORL 24" did not yield any information related to a scientific study, publication, or research finding. The search results were dominated by news regarding a betting scandal involving a former Temple University basketball player. This suggests that "this compound" may be an incorrect or incomplete identifier for the scientific topic you wish to have assessed.

To proceed with your request for a comparison guide, including data tables, experimental protocols, and visualizations, please provide a more specific and accurate name of the study, research paper, or scientific finding of interest. For example, please provide:

  • The full title of the publication.

  • The authors' names.

  • The journal in which it was published.

  • A direct link to the study.

Once this information is provided, a thorough assessment of its reproducibility can be conducted, and the requested comparison guide can be generated. The current search results are related to a National Collegiate Athletic Association (NCAA) investigation into a former Temple guard, Hysier Miller, who was found to have placed bets on his own team's games.[1][2] These findings are not relevant to the requested scientific content for an audience of researchers and drug development professionals.

References

The Role of BAN ORL 24 as a Negative Control in Opioid Receptor Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of opioid receptor research, the use of precise and well-characterized pharmacological tools is paramount. For scientists investigating the nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor family with a distinct pharmacological profile, the selection of an appropriate negative control is critical for the validation of experimental findings. This guide provides a comprehensive comparison of BAN ORL 24, a potent and selective NOP receptor antagonist, with other alternative compounds used as negative controls in opioid receptor studies.

Understanding the Need for a Negative Control in Opioid Receptor Research

A negative control in this context is a compound that ideally exhibits high affinity and selectivity for the target receptor (in this case, the NOP receptor) while displaying minimal to no activity at other related receptors, such as the classical mu (μ), delta (δ), and kappa (κ) opioid receptors. This selectivity is crucial to ensure that any observed effects in an experiment are indeed mediated by the NOP receptor and not due to off-target interactions.

This compound: A Potent and Selective NOP Receptor Antagonist

This compound has emerged as a valuable tool for researchers due to its high affinity for the NOP receptor and significant selectivity over the classical opioid receptors. Its primary role in research is to block NOP receptor activation, thereby allowing scientists to isolate and study the specific functions of this receptor system.

Comparative Analysis of Negative Controls

The efficacy of a negative control is determined by its binding affinity (Ki or IC50) for the target receptor and its selectivity ratio against other receptors. The following tables summarize the available experimental data for this compound and other commonly used NOP receptor antagonists, as well as the non-selective opioid antagonist, naloxone.

Table 1: Binding Affinity (Ki/IC50 in nM) of NOP Receptor Antagonists

CompoundNOP Receptorμ-Opioid Receptorδ-Opioid Receptorκ-Opioid ReceptorReference
This compound 0.24 (Ki) / 0.27 (IC50)6700 (IC50)>10000 (IC50)2500 (IC50)[1]
J-113397 1.8 (Ki)1000 (Ki)>10000 (Ki)640 (Ki)[2]
SB-612111 0.33 (KD)>1000>1000>1000[3]
UFP-101 0.057 (Ki)>1000>1000>1000[4][5]
Naloxone Negligible Affinity1.1 - 1.416 - 67.52.5 - 12

Note: Ki and IC50 values are measures of binding affinity, where a lower value indicates higher affinity. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Selectivity Ratios of NOP Receptor Antagonists

CompoundSelectivity for NOP vs. μSelectivity for NOP vs. δSelectivity for NOP vs. κ
This compound ~27,917-fold>41,667-fold~10,417-fold
J-113397 ~556-fold>5556-fold~356-fold
SB-612111 >3030-fold>3030-fold>3030-fold
UFP-101 >17,544-fold>17,544-fold>17,544-fold
Naloxone N/A (High affinity for μ,δ,κ)N/AN/A

Selectivity ratios are calculated based on the Ki/IC50 values from Table 1. Higher values indicate greater selectivity for the NOP receptor.

Key Experimental Protocols

The characterization and comparison of these compounds rely on a set of standardized in vitro assays. Below are detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

Objective: To determine the binding affinity (Ki) of test compounds for the NOP, μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human NOP, μ, δ, or κ opioid receptor.

  • Radioligand (e.g., [³H]Nociceptin for NOP, [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

  • Test compounds (this compound and alternatives).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled ligand for non-specific binding determination (e.g., 10 µM of the corresponding unlabeled agonist).

  • 96-well plates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membrane aliquots on ice and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the corresponding unlabeled ligand.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and then convert to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation upon receptor stimulation, providing information on the agonist or antagonist nature of a compound.

Objective: To assess the antagonist properties of test compounds by measuring their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding to G-proteins coupled to the NOP receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human NOP receptor.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • A known NOP receptor agonist (e.g., Nociceptin/Orphanin FQ).

  • Test compounds.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Unlabeled GTPγS for non-specific binding determination.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, GDP, the NOP agonist, and varying concentrations of the test compound.

  • Pre-incubation: Add the cell membrane preparation and pre-incubate at 30°C for 15-30 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Dry the filter plates, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Determine the ability of the antagonist to shift the concentration-response curve of the agonist to the right and calculate the pA2 value, a measure of antagonist potency.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a downstream event of G-protein activation for certain GPCRs. For Gi/o-coupled receptors like opioid receptors, co-expression of a promiscuous G-protein (e.g., Gαq/i5) is often required to link receptor activation to a calcium signal.

Objective: To determine the antagonist activity of test compounds by measuring their ability to block agonist-induced calcium mobilization in cells expressing the NOP receptor.

Materials:

  • HEK293 cells co-expressing the human NOP receptor and a promiscuous G-protein.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A known NOP receptor agonist.

  • Test compounds.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Preparation: Plate the cells in a 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Assay: Place the plate in the fluorescence reader. Add varying concentrations of the test compound and incubate. Then, add a fixed concentration of the NOP agonist and immediately measure the change in fluorescence over time.

  • Data Analysis: Determine the concentration-dependent inhibition of the agonist-induced calcium signal by the antagonist and calculate the IC50 value.

Visualization of Signaling Pathways and Experimental Workflows

To further aid in the understanding of these processes, the following diagrams illustrate the key signaling pathways and experimental workflows.

G_protein_signaling_pathway cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling Agonist Opioid Agonist Receptor Opioid Receptor (e.g., NOP) Agonist->Receptor Binds G_protein Gαi/oβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Gβγ inhibits K_channel GIRK Channels G_protein->K_channel Gβγ activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Negative_Control Negative Control (e.g., this compound) Negative_Control->Receptor Blocks

Caption: Opioid Receptor G-protein Signaling Pathway.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_gtp [³⁵S]GTPγS Binding Assay cluster_calcium Calcium Mobilization Assay B1 Prepare Receptor Membranes and Reagents B2 Incubate Membranes with Radioligand & Test Compound B1->B2 B3 Separate Bound/Free Ligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Determine Ki B4->B5 G1 Prepare Receptor Membranes and Reagents G2 Incubate Membranes with Agonist, Test Compound & [³⁵S]GTPγS G1->G2 G3 Separate Bound/Free GTPγS (Filtration) G2->G3 G4 Quantify Radioactivity G3->G4 G5 Determine pA2 G4->G5 C1 Plate & Culture Cells C2 Load Cells with Calcium-sensitive Dye C1->C2 C3 Add Test Compound, then Agonist C2->C3 C4 Measure Fluorescence (Kinetic Read) C3->C4 C5 Determine IC50 C4->C5

Caption: Experimental Workflows for Characterizing Negative Controls.

Conclusion

The selection of an appropriate negative control is a cornerstone of rigorous opioid receptor research. This compound stands out as a highly potent and selective NOP receptor antagonist, making it an excellent choice for studies aiming to elucidate the specific roles of the NOP receptor. Its high selectivity minimizes the risk of confounding off-target effects at classical opioid receptors.

When choosing a negative control, researchers should consider the specific requirements of their experimental system. For studies requiring the highest possible selectivity for the NOP receptor, compounds like this compound and UFP-101 are superior choices. J-113397 and SB-612111 also offer good selectivity and have been widely used in the literature. In contrast, naloxone, with its high affinity for classical opioid receptors and negligible affinity for the NOP receptor, serves as an indispensable tool for distinguishing between these two receptor systems.

By presenting this comparative data and detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their selection and use of negative controls for opioid receptor studies, ultimately contributing to the advancement of our understanding of this complex and vital signaling system.

References

Comparative Analysis of BAN ORL 24: A NOP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the experimental data for BAN ORL 24, a potent and selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its pharmacological profile.

Introduction to this compound

This compound is a non-peptide antagonist of the NOP receptor, a G protein-coupled receptor involved in a wide range of physiological and pathological processes, including pain, anxiety, and depression.[1][2][3] Its high affinity and selectivity for the NOP receptor make it a valuable tool for investigating the therapeutic potential of NOP receptor modulation.[1]

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional potency of this compound in comparison to other NOP receptor antagonists and bifunctional agonists.

Table 1: Comparative Binding Affinities (Ki) at Opioid Receptors

CompoundNOP (nM)MOP (nM)KOP (nM)DOP (nM)Reference
This compound 0.24224>1000>1000[4]
SB-6121110.8>1000>1000>1000
J-1133971.1>1000>1000>1000
UFP-101 (peptide)0.2>1000>1000>1000
BPR1M974.21.8--
AT-121----

Table 2: Comparative Functional Data (IC50 / pA2)

CompoundAssaySpeciesPotencyReference
This compound [³⁵S]GTPγS BindingHumanIC50 = 0.27 nM
This compound Ca²⁺ MobilizationHuman (CHO cells)pA2 = 9.98
SB-612111[³⁵S]GTPγS BindingHumanIC50 = 1.3 nM
J-113397Ca²⁺ MobilizationHuman (CHO cells)pA2 = 8.5
UFP-101[³⁵S]GTPγS BindingHuman (CHO cells)pA2 = 9.4
BPR1M97cAMP accumulationHuman (CHO cells)EC50 = 1.8 nM (MOP), 4.2 nM (NOP)
AT-121[³⁵S]GTPγS BindingHumanPartial agonist at NOP and MOP

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N/OFQ N/OFQ (Agonist) NOP_Receptor NOP Receptor N/OFQ->NOP_Receptor Binds & Activates BAN_ORL_24 This compound (Antagonist) BAN_ORL_24->NOP_Receptor Binds & Blocks G_Protein Gαi/o NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channels G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channels G_Protein->K_Channel Activates MAPK MAPK (ERK, p38, JNK) G_Protein->MAPK Activates cAMP cAMP AC->cAMP Reduces Cellular_Response Modulation of Neuronal Activity & Gene Expression cAMP->Cellular_Response Ca_Channel->Cellular_Response K_Channel->Cellular_Response MAPK->Cellular_Response

Caption: NOP Receptor Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Radioligand_Binding Radioligand Binding Assay (Ki determination) Data_Analysis Data Analysis & Comparison Radioligand_Binding->Data_Analysis GTP_Binding [³⁵S]GTPγS Binding Assay (Functional Agonism/Antagonism) GTP_Binding->Data_Analysis Ca_Mobilization Calcium Mobilization Assay (Functional Potency) Ca_Mobilization->Data_Analysis Analgesia_Models Analgesia Models (e.g., Tail-Flick, Hot-Plate) Analgesia_Models->Data_Analysis Behavioral_Models Behavioral Models (e.g., Anxiety, Depression) Behavioral_Models->Data_Analysis Compound_Synthesis Compound Synthesis (this compound & Alternatives) Compound_Synthesis->Radioligand_Binding Compound_Synthesis->GTP_Binding Compound_Synthesis->Ca_Mobilization Compound_Synthesis->Analgesia_Models Compound_Synthesis->Behavioral_Models Cell_Culture Cell Culture (e.g., CHO cells expressing NOP receptor) Cell_Culture->Radioligand_Binding Cell_Culture->GTP_Binding Cell_Culture->Ca_Mobilization Animal_Models Animal Models (e.g., Mice, Rats) Animal_Models->Analgesia_Models Animal_Models->Behavioral_Models

Caption: General Experimental Workflow.

Experimental Protocols

Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1) stably expressing the human NOP receptor.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Nociceptin) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the G protein activation following receptor agonism.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the NOP receptor are used.

  • Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound in the presence or absence of a known agonist.

  • Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Quantification: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

  • Data Analysis: For antagonists, the ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured to determine the IC50 or pA2 value.

In Vivo Analgesia Models (Tail-Flick Test)

This is a common method to assess the antinociceptive properties of a compound in animal models.

  • Animal Acclimatization: Mice or rats are acclimatized to the testing environment.

  • Baseline Measurement: A baseline tail-flick latency is determined by applying a heat source to the animal's tail and measuring the time it takes for the animal to withdraw its tail.

  • Compound Administration: The test compound (e.g., this compound) is administered, typically via intravenous, intraperitoneal, or subcutaneous injection.

  • Post-treatment Measurement: At various time points after administration, the tail-flick latency is measured again.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline and a vehicle-treated control group indicates an analgesic effect. For antagonists, the ability to reverse the analgesic effect of a NOP agonist is assessed.

References

Safety Operating Guide

Proper Disposal Procedures for Benzoyl Peroxide-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of benzoyl peroxide-containing compounds, often found in laboratory and pharmaceutical settings. Adherence to these procedures is critical to ensure the safety of personnel and to mitigate environmental hazards. Benzoyl peroxide is a potent oxidizing agent and can be explosive in its dry form[1].

Personal Protective Equipment (PPE) and Safety Precautions

Before handling any waste containing benzoyl peroxide, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Item Specification Purpose
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and potential sensitization[1][2][3].
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against eye irritation from dust or splashes[1].
Face Protection Face shieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Lab Coat Standard laboratory coat or protective work clothingTo protect skin and clothing from contamination.

General Safety Precautions:

  • Avoid creating dust when handling solid waste.

  • Keep waste away from heat, sparks, open flames, and hot surfaces.

  • Do not smoke in the vicinity of the waste.

  • Store waste away from combustible materials.

  • Ensure adequate ventilation in the disposal area.

Step-by-Step Disposal Protocol

The following protocol outlines the chemical neutralization of benzoyl peroxide waste. This procedure should be carried out in a designated waste disposal area, preferably within a fume hood.

Experimental Protocol: Neutralization of Benzoyl Peroxide Waste

  • Prepare a 10% Sodium Hydroxide Solution:

    • Carefully weigh the required amount of sodium hydroxide (NaOH) pellets or beads.

    • Slowly add the NaOH to a container of cold water, stirring continuously until fully dissolved. Caution: This reaction is exothermic and will generate heat.

    • Allow the solution to cool to room temperature before use.

  • Waste Treatment:

    • For every 1 part of benzoyl peroxide waste by weight, prepare approximately 10 parts of the 10% sodium hydroxide solution.

    • Gradually and in small portions, add the benzoyl peroxide waste to the sodium hydroxide solution with constant, gentle agitation. This prevents the formation of lumps and ensures a controlled reaction.

    • Continue stirring the mixture for a sufficient period to ensure complete neutralization.

  • Final Disposal:

    • Once the reaction is complete and the waste is fully neutralized, it can typically be disposed of down the drain with copious amounts of water, provided it meets local wastewater regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on drain disposal.

    • If drain disposal is not permissible, the neutralized slurry should be collected in a properly labeled hazardous waste container for pickup by a certified waste disposal contractor.

Spill Management

In the event of a spill of solid benzoyl peroxide:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Wear the PPE outlined in the table above. For large spills, a self-contained breathing apparatus may be necessary.

  • Contain the Spill: Prevent the spread of the powder.

  • Clean-up:

    • Carefully sweep up the spilled material using non-sparking tools and place it into a designated, labeled waste container.

    • Avoid generating dust.

  • Decontaminate the Area: Wash the spill site thoroughly with soap and water after the material has been collected.

  • Dispose of Clean-up Materials: All materials used for clean-up should be treated as hazardous waste and disposed of accordingly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of benzoyl peroxide waste.

start Start: Benzoyl Peroxide Waste Identified ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe prep_naoh Prepare 10% Sodium Hydroxide (NaOH) Solution ppe->prep_naoh neutralize Gradually add waste to NaOH solution with agitation (1:10 ratio) prep_naoh->neutralize check_disposal Consult Local Regulations for Drain Disposal neutralize->check_disposal drain_disposal Dispose down drain with copious water check_disposal->drain_disposal Permissible haz_waste Collect in Labeled Hazardous Waste Container check_disposal->haz_waste Not Permissible end End: Disposal Complete drain_disposal->end haz_waste->end

Caption: Workflow for the safe disposal of benzoyl peroxide waste.

References

Essential Safety and Logistical Guide for Handling BAN ORL 24

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides immediate safety and logistical guidance for BAN ORL 24 (CAS: 1401463-54-4) based on best practices for handling potent, solid neuropharmacological compounds. A compound-specific Safety Data Sheet (SDS) was not publicly available at the time of writing. This guide must be supplemented by a thorough, lab-specific risk assessment before any handling occurs.

This compound is a potent and selective NOP (nociceptin/orphanin FQ) receptor antagonist used in neurological research. Due to its high potency, presumed biological activity, and the lack of comprehensive public safety data, it must be handled with stringent safety measures to prevent occupational exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure. The following table outlines the minimum required PPE for handling this compound powder and solutions.

PPE CategoryItemSpecifications and Recommendations
Engineering Controls Certified Chemical Fume Hood or Ventilated Balance EnclosureFor all weighing and initial solution preparation of the solid compound.
Respiratory Protection N95 or higher certified respiratorRecommended when handling the solid compound, even within a ventilated enclosure, to prevent inhalation of fine particulates.
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times to protect against splashes or airborne particles.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or after a maximum of two hours of use.
Body Protection Disposable Lab Coat or CoverallsA clean, buttoned lab coat is mandatory. For larger quantities or tasks with a higher risk of contamination, disposable coveralls are recommended.

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is critical for minimizing risk. This plan covers the entire workflow from receipt of the compound to its storage.

  • Preparation and Pre-Handling:

    • Designate a specific area within a laboratory for handling this compound, preferably within a chemical fume hood.

    • Ensure a chemical spill kit and eye wash station are accessible and personnel are trained in their use.[1]

    • Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the designated handling area (e.g., fume hood) before retrieving the compound.

    • Don all required PPE as specified in the table above.

  • Handling the Solid Compound:

    • Perform all manipulations of the solid compound, especially weighing, within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.

    • Use dedicated spatulas and equipment. If not possible, thoroughly decontaminate equipment after use.

    • Handle the container with care to avoid generating dust.

  • Solution Preparation:

    • When dissolving, add the solvent slowly to the solid to prevent splashing.

    • Keep the vial or container capped or covered as much as possible during sonication or vortexing.

    • Clearly label the prepared solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used during the handling process. A 70% ethanol solution is generally effective for surface cleaning, but a specific decontamination procedure should be established based on a risk assessment.

    • Carefully doff PPE, removing gloves last, to avoid self-contamination.

    • Dispose of all single-use PPE and contaminated materials as hazardous waste according to the disposal plan below.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • This includes contaminated gloves, weigh boats, disposable lab coats, and any other solid materials that have come into contact with this compound.

    • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • This includes unused or leftover solutions of this compound.

    • Collect all liquid waste in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste:

    • Needles or syringes used to transfer solutions of this compound must be disposed of immediately in a designated sharps container for hazardous chemical waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's EHS program. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a stock solution, a common procedure in a research setting.

Materials:

  • This compound (solid powder, MW: 506.51 g/mol for dihydrochloride salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ventilated balance enclosure or chemical fume hood

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 506.51 g/mol * (1000 mg / 1 g) = 5.065 mg

  • Weigh the Compound:

    • Don all required PPE.

    • Place a microcentrifuge tube or weigh boat on the analytical balance within the ventilated enclosure and tare the balance.

    • Carefully weigh approximately 5.07 mg of this compound solid into the tube. Record the exact mass.

  • Prepare the Solution:

    • Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (µL) = [Mass (mg) / 506.51 ( g/mol )] * [1 / 10 (mmol/L)] * 1,000,000 (µL/L)

    • Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the solid.

    • Cap the tube securely.

  • Ensure Complete Dissolution:

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle heating or sonication may be used if necessary, as this compound is soluble in DMSO.

  • Storage:

    • Label the tube clearly with "this compound, 10 mM in DMSO," the preparation date, and your initials.

    • Store the solution at -20°C for short-term storage or -80°C for long-term storage, protected from light.[2]

Safe Handling Workflow Diagram

G Diagram: Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_storage 4. Storage & Documentation prep_area Designate Handling Area (Fume Hood) prep_kits Verify Spill Kit & Eyewash Access prep_area->prep_kits prep_ppe Don Full PPE prep_kits->prep_ppe weigh Weigh Solid Compound prep_ppe->weigh Enter Hood dissolve Prepare Solution weigh->dissolve decon Decontaminate Surfaces & Equipment dissolve->decon dispose Dispose of Waste decon->dispose doff Doff PPE dispose->doff wash Wash Hands doff->wash store Store Stock Solution (-20°C / -80°C) wash->store log Log Experiment Details store->log

Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.